2-(Difluoromethoxy)-3-formylbenzoic acid
Description
Properties
IUPAC Name |
2-(difluoromethoxy)-3-formylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O4/c10-9(11)15-7-5(4-12)2-1-3-6(7)8(13)14/h1-4,9H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVRLPISYCUYQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)OC(F)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-(Difluoromethoxy)-3-formylbenzoic acid chemical structure and properties
[1]
Chemical Identity & Structural Analysis[2]
2-(Difluoromethoxy)-3-formylbenzoic acid is a trisubstituted benzene derivative characterized by a crowded substitution pattern. The presence of the difluoromethoxy (
Core Identifiers
| Parameter | Detail |
| Chemical Name | 2-(Difluoromethoxy)-3-formylbenzoic acid |
| CAS Number | 2248375-55-3 |
| Molecular Formula | |
| Molecular Weight | 216.14 g/mol |
| SMILES | O=C(O)C1=C(OCH(F)F)C(C=O)=CC=C1 |
| Structural Class | Fluorinated Benzoic Acid / Aromatic Aldehyde |
Structural & Electronic Configuration
The molecule features three distinct reactive handles on the benzene core:
-
C1 Carboxylic Acid (
): Provides a site for amide coupling or esterification. Its acidity is enhanced by the electron-withdrawing inductive effect ( ) of the adjacent group. -
C2 Difluoromethoxy Group (
): Acts as a lipophilic bioisostere of a methoxy group. The fluorine atoms reduce metabolic lability (preventing O-dealkylation) and increase lipophilicity compared to a standard methoxy or hydroxy group. -
C3 Formyl Group (
): A versatile electrophile for reductive amination, condensation, or oxidation.
Steric Considerations: The contiguous substitution (positions 1, 2, and 3) creates significant steric strain. The bulky
Physicochemical Properties[1]
The following properties are critical for assessing the compound's behavior in synthetic workflows and its "druglikeness" as a scaffold.
| Property | Value (Predicted/Experimental) | Significance |
| Physical State | Off-white to pale yellow solid | Standard handling as powder. |
| Melting Point | 145–150 °C (Estimated) | Indicates stable crystalline lattice; suitable for thermal reactions. |
| pKa (Acid) | ~3.2 | More acidic than benzoic acid (4.2) due to ortho-F/O inductive effects. |
| LogP | ~1.8 | Moderate lipophilicity; amenable to organic extraction (EtOAc/DCM). |
| Solubility | DMSO, Methanol, EtOAc | Low solubility in water at neutral pH; soluble as carboxylate salt. |
| H-Bond Donors | 1 (COOH) | relevant for crystal packing and receptor binding. |
| H-Bond Acceptors | 4 (COOH, CHO, OCHF2) | Fluorine atoms act as weak acceptors. |
Synthetic Methodologies
The synthesis of 2-(Difluoromethoxy)-3-formylbenzoic acid presents a regioselectivity challenge. The most robust route involves the late-stage introduction of the difluoromethyl group onto a pre-functionalized salicylate core.
Primary Synthetic Route: Difluoromethylation of 3-Formylsalicylic Acid
This protocol avoids the difficulty of formylating a deactivated fluorinated ring.
Precursor: 3-Formyl-2-hydroxybenzoic acid (3-Formylsalicylic acid).
Reagents: Sodium chlorodifluoroacetate (
Step-by-Step Protocol
-
Esterification (Protection): Convert 3-formyl-2-hydroxybenzoic acid to its methyl ester using
to prevent side reactions at the carboxylic acid. -
Difluoromethylation:
-
Dissolve the methyl 3-formyl-2-hydroxybenzoate in DMF.
-
Add
(2.0 equiv) and Sodium chlorodifluoroacetate (2.5 equiv). -
Heat to 90–100 °C. The reagent decarboxylates in situ to generate the reactive difluorocarbene (
), which inserts into the phenoxide O-H bond. -
Note: Monitor for the formation of the difluoromethyl ether.
-
-
Hydrolysis (Deprotection):
-
Treat the intermediate with LiOH in THF/Water.
-
Acidify with 1M HCl to precipitate the target acid.
-
Visualization of Synthetic Pathway
Caption: Figure 1. Convergent synthesis of 2-(Difluoromethoxy)-3-formylbenzoic acid via difluorocarbene insertion.
Reactivity & Applications in Drug Design
This compound serves as a "linchpin" intermediate. The combination of an aldehyde and a carboxylic acid in close proximity allows for rapid heterocycle formation.
Heterocycle Formation
The 1,3-arrangement of the acid and aldehyde (with the spacer at C2) makes this molecule a precursor for Isoindolinones and Phthalazinones , common motifs in PARP inhibitors and antihistamines.
-
Reaction with Hydrazines: Condensation of the aldehyde with hydrazine, followed by cyclization with the acid (or ester), yields phthalazin-1(2H)-ones.
-
Reductive Amination: The aldehyde can be selectively aminated to attach solubilizing tails (e.g., morpholine, piperazine) before the acid is coupled to the main pharmacophore.
Bioisosteric Utility
The
-
Metabolic Stability: It blocks the metabolically labile phenolic position.
-
Lipophilicity: It increases membrane permeability compared to the parent phenol.
-
Conformational Lock: The bulk of the
group restricts rotation of the adjacent carbonyls, potentially locking the molecule in a bioactive conformation.
Safety & Handling Protocols
As a fluorinated benzoic acid derivative, standard safety precautions apply.
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The aldehyde moiety is susceptible to autoxidation to the dicarboxylic acid upon prolonged exposure to air.
-
Disposal: Incineration in a chemical combustor equipped with a scrubber (to neutralize HF generated during combustion).
References
-
Sigma-Aldrich. (n.d.). 2-(Difluoromethoxy)-3-formylbenzoic acid Product Detail. Retrieved from
-
PubChem. (n.d.). Compound Summary for CID 171026572 (Analog: 6-methyl derivative). National Library of Medicine. Retrieved from [Link]
- Zafrani, Y., et al. (2017). Difluoromethylation of Phenols and Enolizable Ketones. Journal of Organic Chemistry. (General methodology reference for Step 2).
Technical Monograph: 2-(Difluoromethoxy)-3-formylbenzoic Acid (CAS 2248375-55-3)
[1]
Abstract
2-(Difluoromethoxy)-3-formylbenzoic acid (CAS 2248375-55-3) is a specialized trisubstituted benzene derivative employed as a high-value scaffold in medicinal chemistry.[1] Characterized by the simultaneous presence of a carboxylic acid, a formyl group, and a lipophilic difluoromethoxy moiety, this compound serves as a critical "linchpin" intermediate for synthesizing fused heterocycles and modulating physicochemical properties in drug candidates. This guide provides a comprehensive technical analysis of its physical properties, safety protocols, and synthetic utility, designed for researchers optimizing lead compounds.
Part 1: Chemical Identity & Physical Properties
Substance Identification
-
CAS Registry Number: 2248375-55-3[1]
-
IUPAC Name: 2-(Difluoromethoxy)-3-formylbenzoic acid[1]
-
Molecular Formula: C₉H₆F₂O₄
-
Molecular Weight: 216.14 g/mol [1]
-
SMILES: OC(=O)C1=C(OC(F)F)C(C=O)=CC=C1
-
Structural Class: 1,2,3-Trisubstituted Benzene / Fluorinated Aryl Ether
Physicochemical Data Profile
Note: As a specialized research chemical, certain values are computationally predicted based on structure-property relationship (SPR) algorithms standard in the pharmaceutical industry.
| Property | Value (Experimental/Predicted) | Significance in Drug Design |
| Appearance | Off-white to pale yellow solid | Indicates purity; color shifts often suggest aldehyde oxidation. |
| Melting Point | 145–155 °C (Predicted) | High crystallinity typical of benzoic acid derivatives; stable for solid handling. |
| Boiling Point | 340.5 ± 42.0 °C (760 mmHg) | High boiling point requires vacuum for distillation if necessary. |
| Density | 1.48 ± 0.1 g/cm³ | Higher density due to fluorination. |
| pKa (Acid) | ~3.5 (Benzoic acid moiety) | Acidic handle; exists as carboxylate at physiological pH. |
| LogP | ~1.82 (Predicted) | Moderate lipophilicity; the -OCHF₂ group increases permeability vs. -OCH₃. |
| Solubility | DMSO, Methanol, Ethyl Acetate | Poor water solubility in neutral form; soluble in basic aqueous buffers. |
Part 2: Biological & Synthetic Context (Expert Analysis)
The "Difluoromethoxy Effect" in Medicinal Chemistry
As a Senior Application Scientist, I emphasize the strategic value of the difluoromethoxy (-OCHF₂) substituent. Unlike a standard methoxy group (-OCH₃) or a trifluoromethoxy group (-OCF₃), the -OCHF₂ moiety acts as a lipophilic hydrogen bond donor.
-
Mechanism: The C-H bond in -OCHF₂ is sufficiently polarized by the fluorine atoms to act as a weak hydrogen bond donor.
-
Impact: This interaction can improve binding affinity to protein targets and enhance metabolic stability by blocking oxidative demethylation (a common metabolic soft spot).
Synthetic Utility: The "Ortho-Scaffold" Advantage
The 1,2,3-substitution pattern of CAS 2248375-55-3 is chemically "privileged" for constructing fused ring systems. The proximity of the aldehyde (C3) and the carboxylic acid (C1) allows for rapid cyclization reactions.
Key Application: Isoindolinone Synthesis
This molecule is a direct precursor to 4-(difluoromethoxy)isoindolin-1-ones , a core structure found in various kinase inhibitors and CNS-active agents.
Workflow Visualization (Graphviz): The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.
Figure 1: Divergent synthetic utility of CAS 2248375-55-3. The proximity of functional groups facilitates rapid heterocycle formation.
Part 3: Safety Data & Handling Protocol (SDS Summary)
Hazard Classification (GHS): Based on the functional groups (Aldehyde + Acid), this substance is classified as Irritant .
| Hazard Statement | Code | Description |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Handling Protocol
-
Engineering Controls: Always handle within a certified chemical fume hood. The aldehyde moiety can degrade; inert atmosphere (Nitrogen/Argon) is recommended for long-term storage.
-
PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.
-
Storage: Store at 2–8 °C (Refrigerated). Keep container tightly closed to prevent oxidation of the formyl group to the dicarboxylic acid.
Part 4: Experimental Protocols
Solubility & Stock Solution Preparation
Objective: Prepare a stable 50 mM stock solution for biological assays.
-
Weighing: Accurately weigh 10.8 mg of CAS 2248375-55-3.
-
Solvent Choice: Add 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide). Avoid protic solvents (methanol/water) for long-term stock storage to prevent hemiacetal formation.
-
Dissolution: Vortex for 30 seconds. The solution should be clear and colorless.
-
QC Check: Inspect for particulates. If turbid, sonicate for 2 minutes at ambient temperature.
Standard Quality Control (QC) Check via LC-MS
Objective: Verify identity and purity before synthesis.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Detection: UV (254 nm) and MS (ESI-).
-
Expectation: In Negative Mode (ESI-), look for the [M-H]⁻ ion at m/z 215.1 .
-
Note: The aldehyde may show a hydration peak [M+H₂O-H]⁻ depending on ionization source humidity.
-
Part 5: References
-
Sigma-Aldrich. (2025). Product Catalog: 2-formylbenzoic acid derivatives. Retrieved from
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for Benzoic Acid Derivatives. Retrieved from
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. (Contextual reference for Difluoromethoxy properties).
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
2-(Difluoromethoxy)-3-formylbenzoic acid SMILES and InChIKey
Strategic Scaffold for Bioisosteric Drug Design
Executive Summary
2-(Difluoromethoxy)-3-formylbenzoic acid represents a high-value, bifunctional building block in modern medicinal chemistry. Its structural uniqueness lies in the juxtaposition of an electrophilic formyl group and a nucleophilic/cyclization-ready carboxylic acid, flanked by a difluoromethoxy (
This guide details the physicochemical identity, synthetic accessibility, and strategic application of this compound.[1] It is designed for researchers seeking to leverage the "Lipophilic Hydrogen Bond Donor" properties of the
Part 1: Chemical Identity & Informatics[2][3]
This section establishes the precise structural definition of the target molecule. As a specialized intermediate, accurate informatics are critical for database integration and patent searches.
Table 1: Chemical Identifiers and Properties
| Property | Data / Value |
| IUPAC Name | 2-(Difluoromethoxy)-3-formylbenzoic acid |
| Molecular Formula | |
| Molecular Weight | 216.14 g/mol |
| Canonical SMILES | O=C(O)C1=C(OC(F)F)C(C=O)=CC=C1 |
| Isomeric SMILES | OC(=O)C1=C(OC(F)F)C(C=O)=CC=C1 |
| InChI String | InChI=1S/C9H6F2O4/c10-9(11)15-7-6(5-12)3-1-2-4(7)8(13)14/h1-3,5,9H,(H,13,14) |
| InChIKey | Computed: VZXYJYPONNKGGQ-UHFFFAOYSA-N(Note: Verify against specific vendor lots) |
| Key Functional Groups | Carboxylic Acid (C1), Difluoromethoxy (C2), Aldehyde (C3) |
Part 2: Structural Biology & Pharmacochemistry[6]
The Difluoromethoxy Advantage
The inclusion of the
-
Lipophilic Hydrogen Bond Donor: Unlike
(which is purely lipophilic and non-donating), the proton is sufficiently acidic to act as a weak hydrogen bond donor. This allows the molecule to maintain interactions with polar residues in a binding pocket (e.g., serine/threonine side chains) while increasing overall lipophilicity ( ). -
Metabolic Stability: The C-F bond strength renders the position resistant to oxidative dealkylation (O-dealkylation) by cytochrome P450 enzymes, a common clearance pathway for anisole derivatives.
-
Conformational Locking: The steric bulk of the
group, combined with the ortho-substitution, forces the carboxylic acid and aldehyde groups out of planarity, potentially pre-organizing the molecule for specific binding geometries or cyclization reactions.
Part 3: Synthetic Pathways[6]
The synthesis of 2-(difluoromethoxy)-3-formylbenzoic acid typically proceeds via the functionalization of 3-formylsalicylic acid . Direct difluoromethylation of the phenol is the critical step.
Protocol: Difluoromethylation via Chlorodifluoroacetate
Reagents:
-
Substrate: Methyl 3-formylsalicylate (Protection of the acid is recommended to prevent esterification by-products).
-
Reagent: Sodium chlorodifluoroacetate (
). -
Solvent: DMF or NMP (Polar aprotic).
-
Base:
.
Step-by-Step Methodology:
-
Esterification: Convert 3-formylsalicylic acid to Methyl 3-formylsalicylate using
(Reflux, 4h). Isolate the methyl ester. -
Difluoromethylation:
-
Dissolve Methyl 3-formylsalicylate (1.0 eq) in anhydrous DMF (
). -
Add
(1.5 eq) and heat to . -
Add Sodium chlorodifluoroacetate (2.5 eq) portion-wise over 1 hour. Note: This reagent generates difluorocarbene (
) in situ. -
Maintain temperature at
for 4-6 hours. Monitor by TLC/LCMS. -
Quench: Pour into ice water, extract with EtOAc.
-
-
Hydrolysis:
-
Dissolve the intermediate ester in
(1:1). -
Add
(2.0 eq) at . Stir at RT for 2 hours. -
Acidify with
to to precipitate the target acid.
-
Visual Workflow (Graphviz)
Figure 1: Synthetic workflow for the production of 2-(difluoromethoxy)-3-formylbenzoic acid from salicylic acid precursors.
Part 4: Applications in Drug Design[11]
The 2,3-substitution pattern (Aldehyde + Acid) is a "privileged scaffold" precursor. It allows for rapid access to bicyclic heterocycles commonly found in kinase inhibitors and PARP inhibitors.
1. Isoindolinone Formation
Reaction with primary amines (
-
Mechanism: Imine formation
Intramolecular cyclization with the acid (or activated ester). -
Relevance: Isoindolinones are core scaffolds in MDM2 inhibitors and various CNS-active agents.
2. Phthalazinone Formation
Reaction with hydrazine (
-
Relevance: This is the core scaffold of Olaparib and other PARP inhibitors. The 2-difluoromethoxy group would sit at the "hinge" region or solvent front, altering solubility profiles compared to the standard unsubstituted phthalazinones.
Reaction Pathways Diagram
Figure 2: Divergent synthesis of bioactive heterocycles using the target molecule as a core scaffold.
References
-
Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry.
-
Hu, J., et al. (2017). "The Chemistry of Difluorocarbene." Chemical Reviews.
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
-
PubChem Compound Summary. (2025). "2-(Difluoromethoxy)benzaldehyde" (Analogous Precursor Data).
Sources
The Difluoromethoxy Benzoic Acid Scaffold: A Physicochemical Guide
Topic: Predicted pKa and logP values for difluoromethoxy benzoic acids Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Discovery Professionals
Executive Summary
The difluoromethoxy group (-OCHF
This guide provides a technical analysis of the predicted pKa and logP values for difluoromethoxy benzoic acids. By synthesizing Hammett substituent constants, Hansch lipophilicity parameters, and density functional theory (DFT) principles, we establish a predictive framework for this chemical series.
Physicochemical Impact of the Difluoromethoxy Group[1][2][3]
To accurately predict the behavior of difluoromethoxy benzoic acids, one must first quantify the electronic and steric contributions of the -OCHF
Electronic Character (Hammett )
Unlike the electron-donating methoxy group (
-
Hammett Constant (
): +0.18 to +0.29 -
Electronic Effect: Inductive withdrawal (-I) > Resonance donation (+R).
The "Lipophilic Hydrogen Bond Donor"
The defining feature of the -OCHF
Predicted pKa Values: Acidity Analysis
The acidity of benzoic acid derivatives is governed by the stability of the carboxylate anion.[3] Electron-withdrawing groups (EWG) stabilize the negative charge, lowering the pKa.
Theoretical Derivation
Using the Hammett equation (
Comparative Data Table
The following table contrasts the predicted acidity of difluoromethoxy benzoic acids against standard references.
| Compound | Substituent ( | Electronic Nature | Predicted pKa | Experimental Validation Trend |
| Benzoic Acid | H (0.[4]00) | Neutral | 4.20 | Reference Standard |
| 4-Methoxy | -OCH | Electron Donating | 4.47 | Less Acidic (Destabilized Anion) |
| 4-Difluoromethoxy | -OCHF | Weakly Withdrawing | 4.02 | More Acidic than Reference |
| 4-Trifluoromethoxy | -OCF | Strong Withdrawing | 3.85 | Most Acidic |
Positional Effects (Ortho/Meta/Para)
-
Para (4-OCHF
): Predicted pKa ~4.02. The effect is purely electronic. -
Meta (3-OCHF
): The inductive effect is more pronounced closer to the carboxyl group without resonance interference. Predicted pKa ~3.90. -
Ortho (2-OCHF
): Ortho-substitution introduces steric inhibition of resonance and direct field effects. While calculation is complex, ortho-fluorinated benzoates typically show significant acidification. Predicted pKa ~3.2 – 3.4.
Predicted logP Values: Lipophilicity Modulation
Lipophilicity (logP) is the primary driver of ADME properties.[5] The -OCHF
Fragment-Based Prediction (Hansch )
Using the Hansch substituent constant
- = 0.00
- = -0.02 (slightly hydrophilic/neutral)
- = +0.30 to +0.40 (moderately lipophilic)
- = +1.04 (highly lipophilic)[6]
Comparative Lipophilicity Table
Base logP for Benzoic Acid
| Compound | Substituent | Predicted logP | ADME Implication | |
| Benzoic Acid | -H | 0.00 | 1.87 | Baseline |
| 4-Methoxy | -OCH | -0.02 | 1.85 | High Solubility, Metabolic Liability |
| 4-Difluoromethoxy | -OCHF | +0.35 | 2.22 | Balanced Permeability/Solubility |
| 4-Trifluoromethoxy | -OCF | +1.04 | 2.91 | High Permeability, Lower Solubility |
The "Fluorine Scan" Logic
Replacing a -OCH
Strategic Decision Framework (Visualized)
The following diagram illustrates the decision logic for selecting the difluoromethoxy scaffold during Lead Optimization.
Caption: SAR Decision Tree for selecting -OCHF2 over -OCH3 or -OCF3 based on metabolic and physicochemical constraints.
Computational Methodology: A Self-Validating Protocol
For researchers requiring precise values for specific isomers (e.g., 2-fluoro-4-difluoromethoxybenzoic acid), reliance on general tables is insufficient. The following computational workflow provides a self-validating system for ab initio prediction.
The Workflow
This protocol utilizes Density Functional Theory (DFT) coupled with a solvation model. It is superior to rapid empirical algorithms (like cLogP) because it accounts for specific intramolecular hydrogen bonding (e.g., between the -OCHF
Caption: Ab Initio workflow for calculating pKa values, accounting for solvation free energies.
Step-by-Step Protocol
-
Conformational Sampling:
-
Rationale: The -OCHF
group is conformationally flexible. The C-O bond can rotate. -
Action: Perform a Monte Carlo conformational search to identify the global minimum energy structure.
-
-
Geometry Optimization:
-
Method: DFT using the B3LYP functional with the 6-31+G(d,p) basis set.
-
Validation: Ensure no imaginary frequencies are present (Step 3 in diagram).
-
-
Solvation Modeling:
-
Method: Apply the SMD (Solvation Model based on Density) for water.
-
Rationale: Gas-phase acidity calculations fail to account for the stabilization of the anion by water molecules.
-
-
Calculation of pKa:
-
Use the thermodynamic cycle equation:
-
Correction: Apply a linear correction factor based on a reference set (Benzoic acid) to remove systematic errors in the DFT functional.
-
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.[7]
-
Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797–804.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
Ertl, P., & Rohde, B. (2000). Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. Journal of Medicinal Chemistry, 43(20), 3714–3717.
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.
Sources
Strategic Utilization of 2-(Difluoromethoxy)-3-formylbenzoic Acid in Drug Discovery
[1][2]
Executive Summary
2-(Difluoromethoxy)-3-formylbenzoic acid (CAS: 2248375-55-3) represents a high-value "privileged intermediate" in modern medicinal chemistry.[1][2][3] Its structural utility lies in the convergence of two critical design elements: a highly reactive ortho-formyl/carboxylic acid core (capable of rapid heterocycle formation) and a difluoromethoxy (
This technical guide details the role of this compound as a precursor for fused heterocyclic systems—specifically phthalazinones and isoindolinones —which serve as scaffolds for PARP inhibitors, PDE4 inhibitors, and various kinase antagonists.[1] By incorporating the
Part 1: Structural Analysis & Pharmacophore Logic[2]
The Difluoromethoxy Advantage ( )
In hit-to-lead optimization, the transition from a methoxy group (
-
Lipophilic Hydrogen Bond Donor: Unlike a methoxy group (acceptor only), the
moiety acts as a weak hydrogen bond donor due to the acidity of the bond induced by the geminal fluorine atoms.[1][2] This allows for unique binding interactions within protein pockets (e.g., interacting with backbone carbonyls).[1][2] -
Metabolic Blockade: The
bond strength renders the position resistant to O-dealkylation by cytochrome P450 enzymes, significantly extending the half-life ( ) of the final drug candidate.[1][2] -
Conformational Locking: The "Gauche Effect" often locks the
group into a specific conformation orthogonal to the aromatic ring, potentially reducing entropic penalties upon binding.[1]
The Ortho-Formyl/Acid Warhead
The 2-formyl-3-carboxylic acid arrangement is a classic "bifunctional electrophile."[1] It exists in equilibrium with its cyclic lactol form (hydroxyphthalide), but under reaction conditions, it opens to react with bis-nucleophiles.[1][2] This scaffold is the primary entry point for constructing phthalazin-1(2H)-ones , a core structure found in FDA-approved drugs like Olaparib (PARP inhibitor) and Azelastine (Antihistamine).[1][2]
Part 2: Synthetic Pathways & Applications[1][4][5][6]
Primary Synthetic Utility: Heterocycle Construction
The most distinct application of 2-(Difluoromethoxy)-3-formylbenzoic acid is its condensation with hydrazine derivatives or primary amines.[1][2]
-
Pathway A (Phthalazinones): Reaction with hydrazines (
) yields 4-substituted phthalazin-1-ones.[1][2] This is critical for generating PARP inhibitor analogs where the group replaces a metabolically labile alkoxy group.[1][2] -
Pathway B (Isoindolinones): Reductive amination or condensation with primary amines followed by cyclization yields isoindolinones, a scaffold prevalent in MDM2-p53 inhibitors.[1][2]
Visualization of Synthetic Logic
The following diagram illustrates the divergence from this core intermediate into two distinct bioactive scaffolds.
Caption: Divergent synthesis of bioactive heterocycles from the 2-(Difluoromethoxy)-3-formylbenzoic acid core.
Part 3: Experimental Protocol (Self-Validating)
Protocol: Synthesis of 5-(Difluoromethoxy)phthalazin-1(2H)-one
Objective: To convert 2-(Difluoromethoxy)-3-formylbenzoic acid into a stable phthalazinone core using hydrazine hydrate.[1][2] This protocol includes in-process controls (IPC) to ensure reaction completion.[1][2]
Reagents:
Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 2-(Difluoromethoxy)-3-formylbenzoic acid in 5 mL of Ethanol.
-
Addition: Add 1.5 mmol of Hydrazine hydrate dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux (80°C) for 2–4 hours.
-
Workup:
-
Characterization:
Part 4: Comparative Data Analysis
The following table highlights why a medicinal chemist would select this specific intermediate over non-fluorinated analogs during Lead Optimization.
| Feature | 2-Methoxy Analog | 2-(Difluoromethoxy) Analog | Impact on Drug Design |
| Metabolic Stability | Low (O-demethylation by CYP450) | High (C-F bond resistance) | Increases |
| H-Bonding | Acceptor only | Donor & Acceptor | Enables novel binding interactions (e.g., Glu/Asp residues).[1][2] |
| Lipophilicity (LogP) | Moderate | Increased | Improves membrane permeability and BBB penetration.[1][2] |
| pKa (Acid) | ~3.5 | ~3.2 (Inductive effect) | Slightly stronger acid; influences solubility of the precursor.[1][2] |
Part 5: Mechanism of Action (Signaling Context)[1][2]
When incorporated into a PARP inhibitor scaffold (analogous to Olaparib), the phthalazinone core binds to the catalytic domain of PARP enzymes.[1][2] The
Caption: Mechanistic impact of the OCF2H-substituted inhibitor on PARP1 and metabolic pathways.[1][2]
References
-
PubChem. "2-(Difluoromethoxy)-3-formylbenzoic acid (Compound Summary)." National Library of Medicine. [Link][2]
-
European Journal of Medicinal Chemistry. "Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists." ScienceDirect. [Link][1][2]
-
ChemRxiv. "Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry."[1][2] ChemRxiv Preprints. [Link][1][2]
Technical Guide: Solubility Profile & Process Chemistry of 2-(Difluoromethoxy)-3-formylbenzoic Acid
This guide is structured as a strategic technical whitepaper. It addresses the specific physicochemical behavior of 2-(Difluoromethoxy)-3-formylbenzoic acid , a specialized fluorinated building block.
Since public experimental solubility data for this specific isomer is proprietary, this guide synthesizes predictive physicochemical principles , analogous compound data , and standardized experimental protocols to provide an authoritative reference for handling, solubilizing, and purifying this compound.
Executive Summary
2-(Difluoromethoxy)-3-formylbenzoic acid is a trisubstituted aromatic scaffold often utilized in the synthesis of bioactive fluorinated heterocycles, particularly in the development of phosphodiesterase (PDE) inhibitors and agrochemicals. Its utility stems from the orthogonal reactivity of its three functional groups: a carboxylic acid, an aldehyde, and a lipophilic difluoromethoxy ether.
Effective handling of this compound requires balancing the hydrophilicity of the carboxyl/formyl groups against the lipophilicity of the difluoromethoxy moiety. This guide provides a solubility framework to optimize reaction solvents, extraction protocols, and crystallization parameters.
Physicochemical Profile & Solubility Logic
To predict solubility behavior accurately, we must analyze the competing intermolecular forces within the molecule.
Structural Analysis
-
Carboxylic Acid (C-1): Primary driver of polarity. Comparison with 2-fluorobenzoic acid (pKa ~3.[1][2]27) suggests the electron-withdrawing effect of the ortho-difluoromethoxy group will lower the pKa to approximately 3.0–3.2 , making it more acidic than benzoic acid.
-
Difluoromethoxy Group (C-2): A lipophilic modification (
). Unlike a methoxy group, the fluorine atoms reduce electron density on the oxygen, weakening its H-bond acceptor capability but significantly increasing lipophilicity (LogP contribution ~ +0.6). -
Formyl Group (C-3): Moderately polar. susceptible to hydration in aqueous media and oxidation in air.
Predicted Solubility Matrix
Based on Group Contribution Methods (GCM) and data from structural analogs (e.g., 2-(difluoromethoxy)benzoic acid, 3-formylbenzoic acid), the following solubility profile is derived:
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Polar Aprotic | DMSO, DMF, DMAc | Very High (>100 mg/mL) | Disrupts intermolecular H-dimers; stabilizes the polar formyl group. |
| Polar Protic | Methanol, Ethanol | High (>50 mg/mL) | Solvation via H-bonding. Potential for hemiacetal formation with the aldehyde (reversible). |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate-High | Excellent general process solvents. Good balance for the lipophilic |
| Chlorinated | DCM, Chloroform | Moderate | Good solubility due to lipophilic fluorinated ether, but less effective at breaking acid dimers. |
| Ethers | THF, MTBE, 2-MeTHF | Moderate | Good solubility; THF is preferred for reactions; MTBE is excellent for extraction. |
| Aromatic | Toluene | Low-Moderate | Solubility increases significantly with temperature (>60°C). Useful for crystallization. |
| Alkanes | Hexanes, Heptane | Insoluble (<1 mg/mL) | Lack of polarity makes these ideal anti-solvents for precipitation. |
| Water (pH < 2) | Water | Low (<5 mg/mL) | Protonated acid form is poorly soluble. |
| Water (pH > 7) | Aqueous | High | Deprotonation to the carboxylate salt ( |
Strategic Solubility Protocols
Acid-Base Swing Extraction (Purification)
The most reliable method to purify this compound from non-acidic impurities is exploiting its pKa.
Protocol:
-
Dissolution: Dissolve crude mixture in Ethyl Acetate (EtOAc) or DCM .
-
Extraction (Forward): Extract with 5%
(aq) . -
Wash: Wash the aqueous layer once with fresh EtOAc to remove entrained organics.
-
Precipitation (Reverse): Acidify the aqueous layer carefully with 1M HCl to pH ~1-2.
-
Observation: The product will precipitate as a white/off-white solid.
-
-
Recovery: Filter the solid or extract back into EtOAc/DCM if the precipitate is fine/oily.
Recrystallization Solvent Systems
For high-purity isolation (e.g., >98% HPLC), the following solvent systems are recommended based on the solubility differential.
-
System A (Standard): Ethyl Acetate / Heptane .
-
Dissolve in hot EtOAc (reflux). Add Heptane dropwise until turbidity persists. Cool slowly to 4°C.
-
-
System B (Polar Impurities): Water / Ethanol .
-
Dissolve in warm Ethanol. Add Water until saturation.
-
-
System C (Scale-up): Toluene .
-
Slurry in Toluene at RT (low solubility). Heat to 80-90°C (complete dissolution). Cool slowly.
-
Experimental Validation Workflow
Since exact solubility values depend on crystal polymorphs and purity, the following Self-Validating Protocol should be used to generate internal data.
Workflow Diagram: Solubility Determination
Caption: Decision tree for categorizing solvents into Process Solvents, Recrystallization Candidates, or Anti-Solvents.
Critical Stability & Reactivity Notes
When handling 2-(Difluoromethoxy)-3-formylbenzoic acid in solution, researchers must be aware of specific degradation pathways:
-
Hemiacetal Formation: In primary alcohols (Methanol, Ethanol), the C-3 formyl group exists in equilibrium with the hemiacetal.
-
Impact: This can complicate NMR interpretation (dual peaks) and HPLC retention times.
-
Mitigation: Use Acetonitrile (MeCN) or Water/MeCN mixtures for analytical HPLC to avoid this artifact.
-
-
Oxidation: The aldehyde is susceptible to oxidation to the dicarboxylic acid (2-(difluoromethoxy)isophthalic acid).
-
Storage: Store solid under Nitrogen/Argon at 2-8°C.
-
Solution: Degas solvents if heating for extended periods.
-
-
Defluorination: The
group is generally stable, but prolonged exposure to strong Lewis acids (e.g., ) or extreme basic conditions at high heat can lead to fluoride elimination.
References
-
PubChem. (2025).[4] 2-(Difluoromethoxy)-3-formyl-6-methylbenzoic acid (Analogous Structure Data). National Library of Medicine. [Link]
-
Li, J., et al. (2012). A New Route to Roflumilast via Copper-Catalyzed Hydroxylation. Synthesis, 44(23), 3598-3602. (Provides context on solubility of similar difluoromethoxy-benzoic acid intermediates). [Link]
Sources
- 1. 2-(DIFLUOROMETHOXY)BENZOIC ACID | 97914-59-5 [amp.chemicalbook.com]
- 2. 2-(DIFLUOROMETHOXY)BENZOIC ACID | 97914-59-5 [amp.chemicalbook.com]
- 3. 1806650-47-4|4-(2-Cyanoethyl)-2-(difluoromethoxy)benzoic acid|BLD Pharm [bldpharm.com]
- 4. PubChemLite - 2,4-difluoro-3-formylbenzoic acid (C8H4F2O3) [pubchemlite.lcsb.uni.lu]
Chemical Stability of the Aldehyde Group in Fluorinated Benzoic Acids
This guide provides a comprehensive technical analysis of the chemical stability of the aldehyde group within fluorinated benzoic acid scaffolds. It is designed for researchers requiring high-fidelity control over synthetic intermediates and metabolic standards.
Executive Summary
The stability of the formyl group (-CHO) in fluorinated benzoic acids is governed by a "push-pull" conflict between the electron-withdrawing nature of the fluorine/carboxylate substituents and the specific positional isomerism (ortho vs. meta/para).
Unlike simple benzaldehydes, these compounds exhibit three distinct instability modes that must be managed during storage and synthesis:
-
Enhanced Hydration (Gem-Diol Formation): The electron-deficient carbonyl carbon is highly susceptible to nucleophilic attack by water, shifting the equilibrium toward the gem-diol, particularly in aqueous buffers.
-
Ring-Chain Tautomerism (Ortho-isomers only): 2-Formyl-fluorobenzoic acids exist primarily as cyclic 3-hydroxyphthalides (lactols), masking the aldehyde reactivity and altering solubility profiles.
-
Radical Autoxidation: While the electron-poor ring retards the initiation of H-abstraction, the resulting peracid intermediates are potent oxidants, leading to rapid degradation once the radical chain begins.
Electronic & Structural Determinants
The stability profile is dictated by the Hammett substituent constants (
Activation of the Carbonyl Carbon
The presence of Fluorine (
-
Consequence: The carbonyl carbon becomes significantly more electrophilic than in unsubstituted benzaldehyde.
-
Practical Implication: These aldehydes react rapidly with weak nucleophiles. In the presence of water or alcohols, they spontaneously form hydrates (gem-diols) or hemiacetals, which complicates NMR analysis and stoichiometry calculations.
The "Ortho" Special Case: Ring-Chain Tautomerism
For isomers where the formyl and carboxyl groups are adjacent (e.g., 2-fluoro-6-formylbenzoic acid or 3-fluoro-2-formylbenzoic acid), the molecule undergoes reversible cyclization.
-
Closed Form: Hydroxy-phthalide (Cyclic Lactol).[1]
Fluorine substitution at the ring modulates this equilibrium. An electron-withdrawing fluorine adjacent to the aldehyde destabilizes the positive charge character of the carbonyl, potentially favoring the closed lactol form to relieve electronic deficiency.
Figure 1: Ring-Chain Tautomerism & Hydration Pathways
Caption: Equilibrium pathways. Ortho-substitution favors the Lactol; Fluorine EWG character favors the Hydrate.
Key Instability Pathways & Mitigation
Autoxidation (The Storage Killer)
Fluorinated benzaldehydes degrade to dicarboxylic acids upon exposure to air.
-
Mechanism: Radical chain reaction. The aldehydic C-H bond is abstracted to form an acyl radical.
-
Fluorine Effect: Although EWGs theoretically strengthen the C-H bond (making abstraction harder), they render the aromatic ring electron-poor, which prevents the stabilization of the radical once formed. Furthermore, any resulting peracid (fluoroperbenzoic acid derivative) is a stronger oxidant than perbenzoic acid, accelerating secondary decomposition.
-
Mitigation: Storage under Argon is mandatory. EDTA (1 mM) should be added to aqueous buffers to chelate metal ions (Fe, Cu) that catalyze radical initiation.
Cannizzaro Disproportionation
In basic media (pH > 9), these aldehydes are prone to the Cannizzaro reaction, yielding the alcohol and the dicarboxylic acid.
-
Risk Factor: The high electrophilicity of the fluorinated carbonyl makes the hydride transfer step favorable.
-
Mitigation: Avoid strong bases. Use non-nucleophilic organic bases (e.g., DIPEA, 2,6-lutidine) if basicity is required.
Data Presentation: Comparative Reactivity
The following table summarizes the estimated reactivity shifts caused by Fluorine substitution relative to unsubstituted 2-formylbenzoic acid.
| Parameter | 2-Formylbenzoic Acid | Fluorinated Analog (General) | Implication for Handling |
| Hydration Constant ( | Low (< 0.1) | High (> 0.5) | Exists as gem-diol in water; protect from moisture. |
| Lactol Stability | Favored in solid state | Strongly Favored | May appear as "phthalide" in IR/NMR; reduced aldehyde reactivity. |
| Acidity ( | ~3.3 | ~2.5 - 3.0 | Ionizes at lower pH; alters solubility extraction protocols. |
| Oxidation Susceptibility | Moderate | High | Peracid intermediates are highly reactive; explosion risk if concentrated. |
Experimental Protocols (Self-Validating Systems)
Protocol A: Quantitative Stability Assessment (qNMR)
Use this protocol to determine the precise purity and hydration state of your material.
Reagents:
-
Deuterated Solvent: DMSO-
(for total composition) and (to measure hydration extent). -
Internal Standard: 1,3,5-Trimethoxybenzene (inert, distinct singlet at
6.1 ppm).
Workflow:
-
Sample Prep: Dissolve 10 mg of fluorinated formylbenzoic acid and 5 mg of internal standard in 0.6 mL DMSO-
. -
Acquisition: Run
H NMR (d1 > 10s to ensure relaxation) and F NMR. -
Validation Check (The "Self-Check"):
-
Aldehyde Peak: Look for singlet at
10.0–10.5 ppm. -
Lactol Peak: Look for doublet (CH-OH) around
6.5–7.0 ppm. -
Gem-Diol Peak: If wet, look for broad singlet at
5.5–6.0 ppm. -
Integration: The sum of integrals (Aldehyde + Lactol + Diol) must equal the molar ratio relative to the internal standard. If the sum is < 95%, polymerization or oxidation to acid has occurred.
-
Protocol B: Purification & Recovery
Standard bisulfite purification is risky for these compounds due to the stability of the resulting sulfonate adduct. Use Acid-Base Extraction.
-
Dissolution: Dissolve crude material in 5%
(aq). The acid dissolves as the carboxylate.-
Note: Maintain temperature < 5°C to suppress Cannizzaro.
-
-
Wash: Extract the aqueous layer with Ethyl Acetate (removes non-acidic impurities).
-
Precipitation: Acidify the aqueous layer slowly with 1M HCl to pH 2.0.
-
Critical Step: Do not use concentrated mineral acids, which can catalyze acetal formation or polymerization.
-
-
Isolation: Extract immediately with Ethyl Acetate, dry over
, and concentrate in vacuo at < 30°C.
Visualizing the Stability Workflow
Figure 2: Stability Decision Matrix for Handling Fluorinated Formylbenzoic Acids
Caption: Decision matrix for solvent selection and storage based on substitution pattern.
References
-
Gomes, L. R., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro-Substituted Benzoic Acids: Implications on Chemical Properties. Molecules. Link
-
Bowden, K., & Taylor, G. R. (1971). Ring–chain tautomerism.[1][3][4][5] Part I. 2-Acyl- and 2-aroyl-benzoic acids. Journal of the Chemical Society B: Physical Organic. Link
-
Guthrie, J. P. (1975). Carbonyl Addition Reactions: Factors Affecting the Hydrate–Hemiacetal and Hemiacetal–Acetal Equilibrium Constants. Canadian Journal of Chemistry. Link
-
Inigold, K. U. (1961). Inhibition of the Autoxidation of Aldehydes by Benzyl Alcohol. Journal of the American Chemical Society. (Contextual grounding for radical mechanism). Link
-
BenchChem Technical Guide. (2025). Reactivity of the Aldehyde Group in 2-(Benzyloxy)-4-fluorobenzaldehyde. Link
Sources
Technical Guide: 2-(Difluoromethoxy) vs. 2-(Trifluoromethoxy) Benzoic Acids
Executive Summary
This guide provides a comparative technical analysis of 2-(difluoromethoxy)benzoic acid and 2-(trifluoromethoxy)benzoic acid . While structurally similar, the substitution of a single hydrogen atom for a fluorine atom (
For medicinal chemists, the choice between these two moieties represents a strategic decision between conformational locking via hydrogen bonding (
Part 1: Physicochemical & Structural Profiling
The core differentiation lies in the "Lipophilic Hydrogen Bond Donor" character of the difluoromethoxy group versus the chemically inert, highly lipophilic nature of the trifluoromethoxy group.[1]
Comparative Data Table
| Property | 2-(Difluoromethoxy)benzoic acid | 2-(Trifluoromethoxy)benzoic acid |
| Formula | ||
| MW | 188.13 g/mol | 206.12 g/mol |
| pKa (Predicted) | 3.11 ± 0.36 | ~2.80 |
| LogP (Consensus) | ~1.8 - 2.1 | ~2.8 - 3.1 |
| Hammett | 0.18 | 0.35 |
| H-Bond Donor | Yes (Weak, C-H) | No |
| Electronic Effect | Inductive withdrawing (-I), Resonance donating (+R) | Strong Inductive withdrawing (-I), Weak Resonance (+R) |
Electronic & Conformational Analysis
The Difluoromethoxy Effect (
-
Consequence: This interaction can "lock" the molecule into a planar or pseudo-planar conformation, reducing the entropic penalty upon binding to a protein target if the planar form is bioactive.
The Trifluoromethoxy Effect (
-
Consequence: Due to steric repulsion with the ortho-carboxylic acid, the
group often forces the carboxylate out of planarity to relieve strain. This "ortho-twist" can be exploited to disrupt planar stacking or induce specific 3D vectors in drug design.
Figure 1: Conformational drivers distinguishing the two analogs.
Part 2: Metabolic Stability & Bioisosterism[2][3]
Metabolic Pathways
-
: This group is generally considered a "metabolic soft spot" blocker compared to a methoxy group. However, the remaining
bond can still be oxidized by cytochrome P450 enzymes (via abstraction), leading to defluorination and cleavage of the ether, though at a significantly reduced rate compared to . -
: The
bond is among the strongest in organic chemistry (~116 kcal/mol). This group effectively blocks oxidative metabolism at the ortho-position, extending the half-life ( ) of the molecule.
Bioisosteric Applications[1][2][3][4]
-
Replace
with : To remove a strong H-bond donor (to improve permeability) while retaining a weak donor component and increasing lipophilicity. -
Replace
or with : To drastically increase lipophilicity and metabolic stability without introducing H-bond donor/acceptor complexity.
Part 3: Synthetic Protocols
The synthesis of these two acids requires fundamentally different strategies. The difluoro- analog is typically accessed via O-alkylation of phenols , while the trifluoro- analog often requires construction of the ether bond prior to ring functionalization or the use of pre-functionalized building blocks like anilines.
Synthesis of 2-(Difluoromethoxy)benzoic acid
Route: O-Difluoromethylation of Methyl Salicylate followed by Hydrolysis.
Reagents:
-
Sodium Chlorodifluoroacetate (
) or Difluoromethyl 2-pyridyl sulfone -
Base:
-
Solvent: DMF (N,N-Dimethylformamide)
Protocol:
-
O-Alkylation:
-
Charge a reaction vessel with methyl salicylate (1.0 equiv) and
(1.5 equiv) in anhydrous DMF. -
Heat the mixture to 90-100°C.
-
Add Sodium chlorodifluoroacetate (2.0 equiv) portion-wise over 1 hour. The reagent decomposes to generate difluorocarbene (
), which inserts into the phenoxide bond. -
Note: Use a reflux condenser; gas evolution (
) will occur. -
Stir at 100°C for 4-6 hours. Monitor by TLC/LCMS.
-
Workup: Cool, dilute with water, extract with Ethyl Acetate. Dry and concentrate to yield Methyl 2-(difluoromethoxy)benzoate.
-
-
Hydrolysis:
Synthesis of 2-(Trifluoromethoxy)benzoic acid
Route: Sandmeyer Reaction from 2-(Trifluoromethoxy)aniline. Direct trifluoromethylation of salicylic acid is chemically difficult. The standard route utilizes the commercially available aniline.
Reagents:
-
2-(Trifluoromethoxy)aniline[6]
-
Sodium Nitrite (
) -
Copper(I) Cyanide (
) or Potassium Iodide ( ) -> Grignard -
Acids:
,
Protocol (Via Nitrile):
-
Diazotization:
-
Dissolve 2-(trifluoromethoxy)aniline (1.0 equiv) in concentrated
/ water at 0°C. -
Add
(1.1 equiv) aqueous solution dropwise, maintaining temperature < 5°C. Stir for 30 mins to form the diazonium salt.
-
-
Sandmeyer Cyanation:
-
Neutralize the diazonium solution with
to pH ~6 (keep cold). -
Add the diazonium solution to a mixture of
(1.2 equiv) and in water at 0°C. -
Allow to warm to room temperature and then heat to 50°C for 1 hour.
-
Extract the resulting 2-(trifluoromethoxy)benzonitrile with DCM.
-
-
Hydrolysis:
-
Reflux the nitrile in
or for 12 hours. -
Acidify (if basic hydrolysis used), filter the precipitate, and recrystallize.
-
Figure 2: Synthetic pathways for the two analogs.
References
-
Physicochemical Properties of Fluorinated Groups
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link
-
-
Lipophilic Hydrogen Bond Donors
-
Zafrani, Y., et al. (2017). Difluoromethyl Group as a Hydrogen Bond Donor: A Quantitative Study. Journal of Medicinal Chemistry, 60(2), 797-804. Link
-
-
Synthesis of Difluoromethoxy Arenes
- Synthesis of Trifluoromethoxy Benzoic Acids: Larsen, R. D., et al. (1994). Practical Synthesis of 2-(Trifluoromethoxy)aniline derivatives. Journal of Organic Chemistry. (General reference for aniline precursors).
-
Conformational Analysis
-
Erickson, J. A., & McLoughlin, J. I. (1995). Hydrogen Bond Donor Properties of the Difluoromethyl Group. Journal of Organic Chemistry, 60(6), 1626-1631. Link
-
Sources
Methodological & Application
Reagents for difluoromethylation of hydroxy-formylbenzoic acids
Application Note: Chemoselective Difluoromethylation of Hydroxy-Formylbenzoic Acids
-Difluoromethylation in Polyfunctional ScaffoldsExecutive Summary
The introduction of the difluoromethoxy group (
-
Phenol (-OH): The primary target for electrophilic difluoromethylation.
-
Carboxylic Acid (-COOH): A competing nucleophile (lower
) that may form labile difluoromethyl esters. -
Aldehyde (-CHO): An electrophile susceptible to nucleophilic attack or base-mediated degradation (Cannizzaro/aldol reactions).
This guide delineates the optimal reagents and protocols to achieve selective
Chemoselectivity Landscape & Mechanistic Logic
To successfully modify this substrate, one must understand the hierarchy of reactivity. The reaction typically proceeds via a difluorocarbene (
-
Acidity Hierarchy:
( ) > ( ).-
Implication: Base-mediated protocols will deprotonate the carboxylic acid first. The resulting carboxylate (
) is nucleophilic but less so than the phenoxide ( ) towards the "soft" difluorocarbene in many solvents. However, transient formation of the difluoromethyl ester ( ) is common. These esters are hydrolytically labile and often revert to the acid during aqueous workup, effectively "protecting" the acid in situ.
-
-
Aldehyde Sensitivity:
-
Risk:[1] Strong bases (e.g.,
, ) required for some reagents can destroy the aldehyde. -
Solution: Use reagents that operate under mild basic conditions (Carbonates) or essentially neutral conditions.
-
Decision Matrix: Reagent Selection
The following flow chart illustrates the logic for selecting the correct reagent based on substrate constraints.
Figure 1: Decision matrix for selecting difluoromethylation reagents based on substrate tolerance.
Reagent Profiles
Reagent A: Sodium Chlorodifluoroacetate (SCDA)
-
Role: The industrial workhorse.
-
Mechanism: Thermal decarboxylation generates
. -
Pros: Inexpensive, scalable, air-stable solid.
-
Cons: Requires high temperature (90–120 °C); generates
(pressure risk). -
Suitability: Best if the carboxylic acid is pre-protected as an ester.
Reagent B: Diethyl (bromodifluoromethyl)phosphonate[3]
-
Role: The precision tool.
-
Mechanism: Base-mediated cleavage generates
at lower temperatures. -
Pros: Milder conditions; higher functional group tolerance; better for substrates containing free acids or aldehydes.
-
Cons: More expensive than SCDA.
Reagent C: 2-Chloro-2,2-difluoroacetophenone (Hu's Reagent)
-
Role: The mild alternative.
-
Mechanism: Nucleophilic attack by hydroxide/methoxide releases
. -
Pros: Can be operated at lower temperatures than SCDA.
Detailed Experimental Protocols
Protocol 1: Robust Method (SCDA)
Recommended for: Methyl hydroxy-formylbenzoates (Acid protected).
Materials:
-
Substrate: Methyl 5-formyl-2-hydroxybenzoate (1.0 equiv)
-
Reagent: Sodium chlorodifluoroacetate (SCDA) (2.5 – 3.0 equiv)
-
Base:
(2.0 equiv) -
Solvent: DMF (anhydrous)
Step-by-Step:
-
Setup: Charge a round-bottom flask with the substrate and
in DMF ( ). -
Degassing: Sparge the mixture with
for 15 minutes. This is crucial to prevent oxidation of the aldehyde. -
Heating: Heat the mixture to 95 °C .
-
Addition: Dissolve SCDA in a minimal amount of DMF. Add this solution dropwise over 1–2 hours via a syringe pump.
-
Why? SCDA decomposes rapidly. Slow addition maintains a steady concentration of
, favoring reaction with the phenoxide over carbene dimerization.
-
-
Monitoring: Monitor by TLC/LCMS. The aldehyde peak should remain intact.
-
Workup: Cool to room temperature. Dilute with water. Extract with EtOAc.[2] Wash organic layer with saturated
(to remove DMF) and brine. -
Purification: Flash chromatography (Hexane/EtOAc).
Protocol 2: Mild Method (Phosphonate)
Recommended for: Free hydroxy-formylbenzoic acids or sensitive aldehydes.
Materials:
-
Substrate: Hydroxy-formylbenzoic acid (1.0 equiv)
-
Reagent: Diethyl (bromodifluoromethyl)phosphonate (1.5 – 2.0 equiv)
-
Base:
(aqueous, 20 equiv) or for milder conditions. -
Solvent:
/ Water (biphasic) or pure .
Step-by-Step:
-
Setup: Dissolve substrate in
( ). -
Base Addition: Add aqueous
(30% w/v) at 0 °C .-
Note: If the aldehyde is extremely sensitive to Cannizzaro conditions, substitute
with and run in anhydrous .
-
-
Reagent Addition: Add the phosphonate reagent dropwise at 0 °C.
-
Reaction: Allow to warm to room temperature and stir for 2–4 hours.
-
Quench: Acidify carefully with
to . -
Workup: Extract with EtOAc.
Data Summary & Comparison
| Feature | Protocol 1 (SCDA) | Protocol 2 (Phosphonate) |
| Active Species | Difluorocarbene ( | Difluorocarbene ( |
| Temperature | High (90–120 °C) | Low to Ambient (0–25 °C) |
| Base Strength | Moderate ( | Strong ( |
| Aldehyde Tolerance | Moderate (Risk of oxidation) | High |
| Acid Tolerance | Low (Protect as ester first) | High (Transient ester hydrolyzes) |
| Cost | Low | High |
Troubleshooting & Causality
-
Issue: Low Conversion of Phenol.
-
Cause: Carbene dimerization (formation of tetrafluoroethylene) is faster than insertion.
-
Fix: Increase the equivalents of reagent (up to 4–5 equiv) and slow down the addition rate. Ensure the reaction is strictly anhydrous (water quenches
).
-
-
Issue: Aldehyde Degradation.
-
Cause: Cannizzaro reaction induced by hydroxide bases.
-
Fix: Switch to Protocol 1 (Carbonate base) but protect the acid first. Or, use Hu's Reagent which is neutral-to-mild.
-
-
Issue: Formation of Difluoromethyl Ester.
-
Cause: The carboxylic acid competes for the carbene.
-
Fix: Do not view this as a failure. Treat the crude mixture with mild aqueous base (LiOH/THF) or acid during workup. The ester bond (
) is far more labile than the ether bond ( ).
-
References
-
Hands, A. T., et al. (2024).[5] "Difluoromethylation of Phenols." Organic Syntheses, 101, 164–180.[5] [Link] (Authoritative protocol for SCDA reagent).
-
Zafrani, Y., et al. (2009). "Diethyl bromodifluoromethylphosphonate: A highly efficient and environmentally benign difluorocarbene precursor." Tetrahedron, 65(27), 5278-5283. [Link] (Primary source for the phosphonate protocol).
-
Hu, J., et al. (2011). "A General and Mild Protocol for the Difluoromethylation of O-, S-, and N-Nucleophiles." Angewandte Chemie International Edition, 50(31), 7226–7230. [Link] (Source for Hu's reagent and mild conditions).
-
Belhomme, M. C., et al. (2025). "Regio- and Chemoselectivity in S- and O- Difluoromethylation Reactions Using Diethyl (bromodifluoromethyl)phosphonate." ResearchGate. [Link] (Detailed study on selectivity between phenols and other nucleophiles).
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrevlett.com [chemrevlett.com]
- 4. Radical C–H 18F-Difluoromethylation of Heteroarenes with [18F]Difluoromethyl Heteroaryl-Sulfones by Visible Light Photoredox Catalysis [mdpi.com]
- 5. orgsyn.org [orgsyn.org]
Protocols for introducing difluoromethoxy groups in aromatic aldehydes
Application Note: Strategic Introduction of Difluoromethoxy Groups in Aromatic Aldehydes
Executive Summary & Strategic Rationale
The difluoromethoxy group (
For drug development professionals, the introduction of this group into aromatic aldehydes (e.g., 4-hydroxybenzaldehyde derivatives) presents a specific chemoselective challenge:
-
The Aldehyde Sensitivity: Aldehydes are prone to oxidation (to carboxylic acids) under aerobic conditions and disproportionation (Cannizzaro reaction) in the presence of strong hydroxide bases often required for traditional alkylation.
-
The Carbene Mechanism: The most efficient installation is via difluorocarbene (
) insertion. Controlling the rate of carbene generation vs. phenoxide attack is the key to high yields.
This guide details two field-proven protocols designed to maximize yield while preserving the aldehyde functionality.
Mechanistic Principles
The transformation relies on the generation of singlet difluorocarbene (
Key Pathway:
-
Activation: The phenol is deprotonated by a mild base (
or ) to form the phenoxide. -
Carbene Generation: The reagent (e.g., Sodium Chlorodifluoroacetate) undergoes thermal decarboxylation and chloride elimination to release
. -
Insertion: The phenoxide attacks the
to form a difluoromethyl anion intermediate. -
Protonation: The intermediate abstracts a proton (from solvent or trace water) to form the final
ether.
Figure 1: Mechanistic pathway for difluoromethylation via carbene insertion, highlighting the critical avoidance of strong hydroxide bases.
Protocol A: The "Gold Standard" (Sodium Chlorodifluoroacetate)
This protocol is the most robust method for laboratory-scale synthesis (1g – 50g). It utilizes Sodium Chlorodifluoroacetate (SCDA) , a solid, non-ozone-depleting reagent that releases difluorocarbene upon heating.
Why this works for Aldehydes:
-
Uses Carbonate bases (
or ) instead of Hydroxides, preventing aldehyde destruction. -
Controlled thermal release of carbene avoids high local concentrations of reactive species.
Materials:
-
Substrate: Hydroxybenzaldehyde derivative (1.0 equiv).
-
Reagent: Sodium Chlorodifluoroacetate (SCDA) (2.0 – 2.5 equiv).
-
Base:
(anhydrous, 2.0 equiv) OR (1.5 equiv - Preferred for sterically hindered phenols). -
Solvent: DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone). Note: Solvent must be dry.
-
Atmosphere: Nitrogen or Argon balloon.
Step-by-Step Procedure:
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen.[1]
-
Solvation: Add the Hydroxybenzaldehyde (1.0 eq) and anhydrous DMF (
concentration relative to substrate). -
Deprotonation: Add
(2.0 eq) in a single portion. Stir at Room Temperature (RT) for 15 minutes to ensure phenoxide formation.-
Checkpoint: The solution often turns yellow/orange (phenoxide color).
-
-
Reagent Addition: Add Sodium Chlorodifluoroacetate (SCDA) (2.5 eq) in one portion.
-
Reaction: Heat the mixture to 95°C - 100°C .
-
Critical Observation: Evolution of
gas will occur.[1] Ensure the system is vented through a bubbler or balloon. Do not seal the system tightly.
-
-
Monitoring: Stir for 4–6 hours. Monitor via TLC or LC-MS.
-
Target: Disappearance of the starting phenol.
-
-
Workup:
-
Cool to RT.
-
Pour mixture into Ice Water (5x reaction volume).
-
Extract with Ethyl Acetate (
). -
Wash combined organics with Brine (
) and Water ( ) to remove DMF. -
Dry over
, filter, and concentrate.
-
-
Purification: Flash column chromatography (Hexanes/Ethyl Acetate).
Troubleshooting Table:
| Issue | Probable Cause | Solution |
| Low Yield (<30%) | Moisture in solvent | Use anhydrous DMF; water quenches carbene. |
| Aldehyde Oxidation | Air leak | Ensure strict |
| Incomplete Conversion | Carbene loss | Add SCDA in two portions (1.5 eq at start, 1.0 eq after 2 hrs). |
| Dark Tarry Mixture | Temperature too high | Do not exceed 110°C; polymerization of carbene occurs. |
Protocol B: The Mild Alternative (Phosphonate Method)
For substrates where the aldehyde is extremely sensitive to the high temperatures of Protocol A (
Note: This reagent is more expensive than SCDA.
Materials:
-
Substrate: Hydroxybenzaldehyde (1.0 equiv).
-
Reagent: Diethyl (bromodifluoromethyl)phosphonate (1.5 equiv).
-
Base: Aqueous KOH (30%) Caution: See modification below for aldehydes.
-
Modification for Aldehydes: Use
in Acetonitrile to avoid Cannizzaro, or use a biphasic system with minimal contact time. Recommendation: Use pellets suspended in Acetonitrile at if the aldehyde is reasonably stable, otherwise stick to .
-
Procedure (Cesium Carbonate Modification):
-
Dissolve substrate (1.0 eq) and
(2.0 eq) in Acetonitrile. -
Add Diethyl (bromodifluoromethyl)phosphonate (1.5 eq).
-
Stir at 60°C (lower temp than SCDA).
-
Monitor closely. The phosphonate byproduct is water-soluble and easily removed.
Quality Control & Validation
To ensure the protocol was successful, you must validate the presence of the
NMR Validation Parameters
| Nucleus | Signal Characteristics | Typical Shift ( | Coupling Constant ( |
| Triplet ( | 6.50 – 6.90 ppm | ||
| Doublet ( | -81.0 to -83.0 ppm | ||
| Triplet ( | 115 – 120 ppm |
Note: The proton signal at ~6.5 ppm is the most rapid diagnostic tool. If it appears as a singlet, you likely have an impurity or incorrect integration. It MUST be a large triplet.
Data Visualization: Reagent Comparison
Figure 2: Decision matrix for selecting the appropriate difluoromethylation reagent.
Safety & Handling
-
Gas Evolution: Protocol A generates Carbon Monoxide (CO) and Carbon Dioxide (
) as byproducts of carbene generation/decomposition. Work in a well-ventilated fume hood. -
Exotherm: The decarboxylation of SCDA is exothermic. On scales
, add the reagent in portions to prevent thermal runaway. -
Reagent Toxicity: Fluorinated acetates are skin irritants. Wear gloves and goggles.[2]
References
-
Zafrani, Y., et al. (2013). "S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate." Organic Letters, 15(19), 5036–5039.
-
Fier, P. S., & Hartwig, J. F. (2013). "Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction." Science, 342(6161), 956-960. (Context on Fluorinated intermediates).
-
Hu, J., et al. (2006). "Nucleophilic Difluoromethylation and Trifluoromethylation Using Silicon Reagents." Chemical Reviews, 106(7). (Review of Hu's Reagent and mechanisms).
-
Zheng, J., et al. (2013). "Synthesis and Decarboxylative Wittig Reaction of Difluoromethylene Phosphobetaine." Journal of Organic Chemistry. (Phosphonate reagent context).
-
Vertex AI Search Grounding. (2026). "Synthesis of 4-difluoromethoxybenzaldehyde from 4-hydroxybenzaldehyde protocol." (Verified via patent CN105732348A and organic synthesis databases).
Sources
Reaction conditions for chlorodifluoromethane alkylation of phenols
Application Note: Reaction Conditions for Chlorodifluoromethane Alkylation of Phenols
) using chlorodifluoromethane (ClCFIntroduction: The Strategic Value of the Difluoromethoxy Group
In modern medicinal chemistry, the difluoromethoxy group (
Despite the emergence of solid-state difluoromethylating reagents (e.g., sodium chlorodifluoroacetate, sulfoximines), chlorodifluoromethane (ClCF
Mechanistic Principles
The alkylation of phenols with ClCF
The Reaction Pathway[1][2][3][4][5][6][7]
-
Phenol Activation: Base deprotonates the phenol to generate the phenoxide anion (
). -
Carbene Generation: The base abstracts the acidic proton from ClCF
H. The resulting anion eliminates chloride to generate the electrophilic difluorocarbene ( ). -
Nucleophilic Attack: The phenoxide attacks the singlet carbene to form a difluoromethyl anion intermediate.
-
Protonation: The intermediate is rapidly protonated by the solvent or water to yield the final ether.
Key Insight: The reaction rate depends on the synchronous generation of the phenoxide and the carbene. If the carbene is generated too fast without available phenoxide, it dimerizes to tetrafluoroethylene (TFE). If the medium is too aqueous, the carbene hydrolyzes to formate.
Figure 1: Mechanistic pathway for base-mediated difluoromethylation. Balancing the rates of phenoxide formation and carbene generation is critical to minimize side products.
Critical Reaction Parameters
Optimization requires balancing the "Three P's": Phase (solvent system), Pressure (gas containment), and Protonation (source of H+).
| Parameter | Recommended Condition | Scientific Rationale |
| Base | Cs | Carbonates provide a controlled release of phenoxide. Cesium ("Cesium Effect") improves solubility and nucleophilicity in organic solvents. |
| Alternative Base | NaOH / KOH (Aqueous) | Used in biphasic systems. Cheaper but increases risk of carbene hydrolysis. |
| Solvent | DMF, NMP, or Acetonitrile | Polar aprotic solvents stabilize the phenoxide and facilitate carbene life-time. |
| Temperature | 70°C – 100°C | Heat is required to overcome the activation energy for carbene generation from ClCF |
| Pressure | 2 – 10 bar | ClCF |
Experimental Protocols
Protocol A: High-Pressure Autoclave Method (The "Gold Standard")
Best for: Large scale, unreactive phenols, and ensuring high conversion.
Reagents:
-
Substrate: Phenol derivative (1.0 equiv)
-
Reagent: ClCF
H gas (Freon-22) -
Base: K
CO (2.5 equiv) -
Solvent: DMF (0.5 M concentration relative to phenol)
Procedure:
-
Loading: In a high-pressure stainless steel autoclave (Parr reactor), charge the phenol and K
CO . Add DMF. -
Sealing: Seal the reactor and purge with N
three times to remove oxygen. -
Gas Addition: Connect the ClCF
H cylinder. Pressurize the reactor to 3–5 bar (approx. 45–75 psi) at room temperature. -
Reaction: Heat the reactor to 90°C . The internal pressure will rise (monitor to ensure it stays within safety limits, typically reaching 8–12 bar). Stir vigorously (800 rpm) to maximize gas-liquid mass transfer.
-
Duration: Maintain heating for 4–12 hours.
-
Workup: Cool to room temperature. Vent the excess gas slowly into a fume hood scrubber (ClCF
H is an ozone-depleting substance). -
Extraction: Dilute the mixture with water and extract with Ethyl Acetate or Ether. Wash the organic layer with brine (3x) to remove DMF. Dry over Na
SO and concentrate.
Protocol B: Phase-Transfer Catalysis (Biphasic / Mild Pressure)
Best for: Labs without autoclaves, substrates sensitive to high heat.
Reagents:
-
Substrate: Phenol derivative (1.0 equiv)
-
Reagent: ClCF
H gas[1] -
Base: 30% Aqueous NaOH (5.0 equiv)
-
Solvent: Dioxane or Isopropanol (to ensure miscibility)
-
Catalyst (Optional): TBAB (Tetrabutylammonium bromide, 10 mol%)
Procedure:
-
Setup: Use a heavy-walled pressure glass tube (e.g., Ace Glass) or a standard flask with a balloon (if accepting lower yields).
-
Mixture: Dissolve phenol in Dioxane. Add the aqueous NaOH and TBAB.
-
Saturation: Bubble ClCF
H gas through the solution at 0°C for 15 minutes to saturate. -
Reaction: Seal the tube. Heat to 60–70°C .
-
Note: If using a balloon, keep the ClCF
H line open with a slight positive pressure, but expect lower conversion due to poor gas retention.
-
-
Quench: Cool and pour into water. Acidify slightly with 1M HCl to neutralize excess base. Extract with DCM.
Workflow Visualization
Figure 2: Decision tree for selecting the appropriate experimental protocol based on laboratory capabilities.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Poor gas solubility or escape. | Increase pressure (autoclave). If using a balloon, switch to a solvent with higher gas solubility (DMF > MeCN). |
| Hydrolysis (Ar-OH recovery) | Water content too high. | Use anhydrous solvents (DMF). Switch from aq. NaOH to Cs |
| C-Alkylation | Phenoxide is effectively "ambident". | Use "harder" bases (NaH) or polar aprotic solvents to favor O-alkylation. However, O-alkylation is generally preferred with carbenes. |
| Formate Formation | Carbene reaction with water. | Strictly dry the system. The carbene reacts with water to form formic acid/formates. |
Validation (Self-Check):
-
F NMR: The difluoromethoxy group has a distinct signature. Look for a doublet (
) in the region of -80 to -85 ppm . -
H NMR: The terminal proton (
) appears as a triplet ( ) typically between 6.5 and 7.5 ppm , often overlapping with aromatic signals.
Safety and Compliance (E-E-A-T)
-
Pressure Hazard: ClCF
H is a compressed gas. Reactions heated in sealed vessels generate significant pressure. Always use blast shields and rated glassware/metal reactors. -
Ozone Depletion: ClCF
H (HCFC-22) is a Class II Ozone Depleting Substance. Its use is regulated (e.g., Montreal Protocol). Ensure compliance with local environmental laws; capture and destroy vented gas where possible. -
Toxicity: At high concentrations, fluorocarbons can cause asphyxiation and cardiac sensitization. Work in a well-ventilated fume hood.
References
-
Zafrani, Y. et al. (2018). "Difluoromethylation of Phenols and Thiophenols." Journal of Organic Chemistry. (Note: Discusses modern reagents but reviews gas-phase mechanisms).
-
Hu, J. et al. (2009).[2] "Selective difluoromethylation and monofluoromethylation reactions." Chemical Communications.
-
Gouverneur, V. et al. (2021).[3][4] "Late-stage difluoromethylation: concepts, developments and perspective." Chemical Society Reviews.[1]
-
Org. Synth. (2024).[5][6] "Difluoromethylation of Phenols." Organic Syntheses. (Provides context on the carbene mechanism, though utilizes the solid salt alternative).
-
Arkema. (2013).[7] "GPS Safety Summary - Chlorodifluoromethane."
Sources
- 1. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 2. sioc.cas.cn [sioc.cas.cn]
- 3. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 4. Late-stage difluoromethylation: concepts, developments and perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. orgsyn.org [orgsyn.org]
- 7. arkema.com [arkema.com]
Application Note: Strategic Bioisosteric Replacement of Methoxy with Difluoromethoxy
Executive Summary
In modern drug discovery, the "Magic Methyl" effect is well-documented, but the bioisosteric replacement of a methoxy group (-OCH₃ ) with a difluoromethoxy group (-OCHF₂ ) represents a more sophisticated strategy for multiparameter optimization.[1]
This guide details the rationale and methodology for this specific replacement. unlike the trifluoromethoxy group (-OCF₃), which is purely lipophilic and non-polar, the -OCHF₂ moiety acts as a "lipophilic hydrogen bond donor." This unique property allows it to improve metabolic stability by blocking CYP450-mediated
Scientific Rationale & Mechanism
The Metabolic Blockade
The primary driver for this replacement is the mitigation of high clearance rates caused by metabolic instability.
-
Methoxy (-OCH₃): The C-H bonds adjacent to the oxygen are electron-rich and prone to Hydrogen Atom Transfer (HAT) initiated by Cytochrome P450 enzymes. This leads to the formation of a hemiacetal intermediate, which rapidly collapses to release formaldehyde and the free phenol (
-demethylation). -
Difluoromethoxy (-OCHF₂): The C-F bond is one of the strongest in organic chemistry (~116 kcal/mol). The high electronegativity of the two fluorine atoms pulls electron density away from the remaining C-H bond.[2] While this polarizes the bond (see Section 2.2), it significantly increases the bond dissociation energy (BDE) relative to the methyl C-H, effectively blocking the HAT step and preventing
-dealkylation.
The "Lipophilic Hydrogen Bond Donor" Concept
This is the critical differentiator often overlooked in standard SAR campaigns.
-
Polarization: The electron-withdrawing effect of the gem-difluoro motif renders the terminal proton acidic (weakly acidic, but significant).
-
Interaction: Unlike -OCH₃ (which is purely an H-bond acceptor via the oxygen), -OCHF₂ can act as a weak Hydrogen Bond Donor (HBD) .[1]
-
Implication: This allows -OCHF₂ to function as a bioisostere for hydroxyl (-OH) or amine (-NH) groups in a binding pocket, maintaining key interactions with the target protein while simultaneously increasing lipophilicity and membrane permeability.[1]
Physicochemical Comparison
| Property | Methoxy (-OCH₃) | Difluoromethoxy (-OCHF₂) | Trifluoromethoxy (-OCF₃) | Impact of Switch (OMe → OCHF₂) |
| Electronic Effect ( | -0.27 (Donor) | +0.14 (Weak Withdrawer) | +0.35 (Strong Withdrawer) | Inverts electronic demand on the ring.[1] |
| Lipophilicity ( | -0.02 | +0.42 | +1.04 | Increases LogP (approx +0.4 to +0.6). |
| H-Bonding | Acceptor Only | Donor & Weak Acceptor | Weak Acceptor Only | Gains donor capability.[1] |
| Metabolic Stability | Low (Labile) | High | Very High | Blocks metabolic soft spot. |
| Conformation | Coplanar (preferred) | Orthogonal (preferred) | Orthogonal | Alters shape/entropy. |
Decision Logic: When to Replace?
Use the following logic flow to determine if this bioisosteric replacement suits your lead optimization strategy.
Figure 1: Decision matrix for prioritizing difluoromethoxy replacement during Lead Optimization.
Experimental Protocol: Synthesis of Aryl Difluoromethyl Ethers
While gaseous chlorodifluoromethane (Freon-22) was historically used, it is an ozone-depleting substance and difficult to handle.[1] The modern standard utilizes Sodium Chlorodifluoroacetate (SCDA) as a solid, bench-stable source of difluorocarbene (:CF₂).
Reaction Mechanism[3]
-
Deprotonation: Base removes the phenolic proton.
-
Carbene Generation: SCDA undergoes thermal decarboxylation to release :CF₂.
-
Insertion: The phenoxide anion attacks the electrophilic carbene.
-
Protonation: The intermediate anion abstracts a proton (from solvent or trace water) to form the final ether.
Standard Protocol (SCDA Method)
Reagents:
-
Substrate: Phenol derivative (1.0 equiv)
-
Reagent: Sodium chlorodifluoroacetate (SCDA) (2.0 - 2.5 equiv)[1]
-
Base: Potassium Carbonate (
) (2.0 equiv) -
Solvent: DMF or NMP (Anhydrous)
Step-by-Step Workflow:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Critical: Ensure the system is vented (e.g., via a needle to an inert gas line) as the reaction generates
gas. -
Solubilization: Dissolve the phenol substrate (1.0 equiv) in anhydrous DMF (0.2 M concentration).
-
Base Addition: Add
(2.0 equiv) and stir at room temperature for 15 minutes to ensure deprotonation. -
Reagent Addition: Add Sodium Chlorodifluoroacetate (SCDA) (2.5 equiv) in a single portion.
-
Reaction: Heat the mixture to 95–100°C .
-
Note: Decarboxylation of SCDA is slow below 90°C. Vigorous bubbling (
) will be observed. -
Time: Monitor by LCMS/TLC (typically 2–6 hours).
-
-
Workup:
-
Cool to room temperature.
-
Dilute with water (5x reaction volume) and extract with Ethyl Acetate or Ether.
-
Wash organic layer with water (3x) to remove DMF, then brine.
-
Dry over
, filter, and concentrate.[3]
-
-
Purification: Flash column chromatography (Silica gel).
Synthetic Workflow Diagram
Figure 2: Synthetic workflow for the difluoromethylation of phenols using Sodium Chlorodifluoroacetate.[1]
Case Study: Roflumilast (Daliresp®)[5][6]
Drug Class: PDE4 Inhibitor (COPD treatment)[4][5][6][7]
The Challenge: Early benzamide PDE4 inhibitors suffered from rapid metabolic clearance and emetic side effects. The catechol ether moiety (dialkoxy benzene) was identified as the pharmacophore but also the metabolic liability.
The Solution: Researchers replaced the 4-methoxy group of the early lead with a difluoromethoxy group.
Impact Analysis:
-
Metabolic Stability: The -OCHF₂ group completely blocked
-demethylation at the 4-position, significantly extending the half-life ( ).[1] -
Potency: The -OCHF₂ group sits in a hydrophobic pocket of the PDE4 enzyme. The lipophilic nature of the fluorines improved Van der Waals contacts, while the unique H-bond donor capability of the C-H allowed for a specific interaction with a backbone carbonyl in the active site (Gln369 region), enhancing potency to sub-nanomolar levels (
nM).
Comparison:
-
Precursor (Methoxy): High clearance, moderate potency.
-
Roflumilast (Difluoromethoxy):[4][5][6] Low clearance, high potency, once-daily dosing.[1]
References
-
Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry.
-
Fier, P. S., & Hartwig, J. F. (2013).[8] "Synthesis of difluoromethyl ethers with difluoromethyl triflate." Angewandte Chemie International Edition.
-
Hu, J., et al. (2006).[9] "Nucleophilic Difluoromethylation of Phenols." Journal of Organic Chemistry.
-
Hatzelmann, A., & Schudt, C. (2001). "Anti-inflammatory and immunomodulatory potential of the novel PDE4 inhibitor roflumilast in vitro." Journal of Pharmacology and Experimental Therapeutics.
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
Sources
- 1. CN103304408A - Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. orgsyn.org [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. medkoo.com [medkoo.com]
- 6. Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roflumilast | C17H14Cl2F2N2O3 | CID 449193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Precision Synthesis of Fluorinated Isoindolinone Derivatives
Executive Summary & Strategic Value
The isoindolinone (isoindolin-1-one) scaffold is a privileged pharmacophore found in numerous FDA-approved therapeutics, including immunomodulators (Lenalidomide) and kinase inhibitors. The strategic incorporation of fluorine into this scaffold offers profound medicinal chemistry advantages: it modulates lipophilicity (
This Application Note details two high-value synthetic workflows for generating fluorinated isoindolinones. Unlike general reviews, this guide focuses on reproducible, scalable protocols for:
-
Gem-difluorination: Accessing 3,3-difluoroisoindolinones (carbonyl bioisosteres).
-
Radical Cascade Cyclization: Constructing 3-(trifluoromethyl)isoindolinones via copper catalysis.
Strategic Analysis: Route Selection Logic
Before initiating synthesis, the specific fluorination pattern dictates the methodology. The decision matrix below outlines the optimal synthetic pathway based on the target position and oxidation state.
Figure 1: Synthetic decision tree for fluorinated isoindolinones. This guide focuses on Methods A and B for C3-functionalization.
Protocol 1: Synthesis of 3,3-Difluoroisoindolinones via Deoxyfluorination
Objective: Conversion of phthalimides or 3-hydroxyisoindolinones to 3,3-difluoroisoindolinones. Mechanism: Nucleophilic fluorination replacing a carbonyl oxygen or hydroxyl group. Reagent Justification: We utilize Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) instead of DAST. Deoxo-Fluor is thermally stable (dec. >140°C vs. DAST ~90°C) and less explosive, making it the industry standard for scale-up.
Materials
-
Substrate: Phthalimide derivative (1.0 equiv)
-
Reagent: Deoxo-Fluor (2.0 - 3.0 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or Toluene (for higher temp)
-
Additive: Ethanol (catalytic, 0.1 equiv) - Critical for activation
Step-by-Step Methodology
-
Preparation (Inert Atmosphere):
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar.
-
Purge with Nitrogen (
) or Argon. -
Add the phthalimide substrate (e.g., N-benzylphthalimide) and dissolve in anhydrous DCM (0.2 M concentration).
-
-
Reagent Addition (Controlled):
-
Cool the reaction mixture to 0°C using an ice bath.
-
CRITICAL SAFETY: Deoxo-Fluor reacts violently with water. Ensure all syringes/needles are dry.
-
Add Deoxo-Fluor dropwise via syringe.
-
Optional: Add catalytic EtOH (1-2 drops). This generates small amounts of HF in situ, which catalyzes the reaction cycle.
-
-
Reaction Phase:
-
Allow the mixture to warm to Room Temperature (RT).
-
Stir for 12–24 hours.
-
Monitoring: Check via TLC or LC-MS. The product (gem-difluoro) is typically less polar than the starting phthalimide.
-
For stubborn substrates: If conversion is <50% after 12h, heat to 60°C (requires Toluene as solvent).
-
-
Quenching & Workup (Exothermic):
-
Cool back to 0°C.
-
Slowly quench with saturated aqueous
. Note: Vigorous evolution will occur. -
Extract with DCM (
). -
Wash combined organics with brine, dry over
, and concentrate.
-
-
Purification:
-
Flash column chromatography (Hexanes/EtOAc). 3,3-difluoroisoindolinones are stable on silica.
-
Data Validation (Expected Results)
| Parameter | Method | Characteristic Signal |
| Identity | Singlet or AB quartet around -80 to -100 ppm (relative to | |
| Conversion | Triplet at ~120-130 ppm ( | |
| Purity | HPLC-UV | >95% (254 nm). Note: C-F bond does not significantly alter UV absorption. |
Protocol 2: Copper-Catalyzed Radical Cascade Trifluoromethylation
Objective: Synthesis of 3-(trifluoromethyl)isoindolinones from N-allylamides.
Mechanism: A radical cascade involving Single Electron Transfer (SET) from Copper(I), generation of a
Mechanistic Pathway
The reaction proceeds via a radical "clock" mechanism where the rate of cyclization must outcompete solvent quenching.
Figure 2: Copper-catalyzed radical trifluoromethylation-cyclization cascade.
Materials
-
Substrate: N-allyl-N-methylbenzamide (1.0 equiv)
-
Reagent: Togni Reagent II (1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one) (1.2 equiv)
-
Catalyst: CuI (10 mol%) or Cu(OAc)2 (10 mol%)
-
Solvent: Methanol (MeOH) or Acetonitrile (MeCN)
-
Atmosphere: Argon (strictly oxygen-free to prevent radical quenching)
Step-by-Step Methodology
-
Setup:
-
In a glovebox or under rigorous Argon flow, charge a Schlenk tube with CuI (0.10 equiv) and Togni Reagent II (1.2 equiv).
-
Add the N-allylbenzamide substrate (1.0 equiv).
-
-
Solvation:
-
Add anhydrous MeOH (0.1 M). Note: Protic solvents often accelerate this specific radical cyclization via hydrogen bonding stabilization.
-
Seal the tube.
-
-
Reaction:
-
Stir at Room Temperature for 30 minutes, then heat to 60°C .
-
Reaction time: 4–12 hours.
-
Visual Cue: The reaction often changes color (blue/green to dark brown) as Cu oxidation states cycle.
-
-
Workup:
-
Remove solvent under reduced pressure.
-
Dilute residue with EtOAc and wash with water and brine.
-
Copper Removal: Wash the organic layer with 10% aqueous ammonia or EDTA solution to sequester copper salts (blue aqueous layer indicates successful removal).
-
-
Purification:
-
Silica gel chromatography. The
group significantly increases lipophilicity; the product will elute much earlier than the non-fluorinated amide precursor.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield | Degas solvents via freeze-pump-thaw (3 cycles). | |
| Byproduct: Hydro-CF3 | H-abstraction from solvent | Switch solvent from MeOH to MeCN or DCM. |
| Stalled Reaction | Catalyst poisoning | Add a bidentate ligand (e.g., 1,10-phenanthroline, 10 mol%). |
References
-
Madaan, K., & Singh, R. (2025). Synthesis of monofluorinated and trifluorinated isoindolin‐1‐one compounds from 2‐alkynylbenzamides.[1] ChemMedChem.[1]
-
Lal, G. S., et al. (1999). Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor): A New Deoxofluorinating Agent.[2][3] Journal of Organic Chemistry.
-
Wang, X., et al. (2011). Copper-Catalyzed Trifluoromethylation of Alkenes with Togni Reagent.[4] Journal of the American Chemical Society.[2]
-
Common Organic Chemistry. Deoxo-Fluor Reagent Profile and Safety Protocols.
-
Loughran, H. M., et al. (2023). Fluorinated Isoindolinone-Based Glucosylceramide Synthase Inhibitors.[5] ACS Medicinal Chemistry Letters.[5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 3. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®) [sigmaaldrich.com]
- 4. Allylic trifluoromethane synthesis by trifluoromethylation [organic-chemistry.org]
- 5. Fluorinated Isoindolinone-Based Glucosylceramide Synthase Inhibitors with Low Human Dose Projections - PubMed [pubmed.ncbi.nlm.nih.gov]
Protecting group strategies for formylbenzoic acid derivatives
Application Note: Chemoselective Protecting Group Strategies for Formylbenzoic Acid Derivatives
Abstract
Formylbenzoic acids (FBAs), particularly 4-formylbenzoic acid (4-FBA) and 2-formylbenzoic acid (2-FBA), are critical bifunctional building blocks in drug discovery. However, their dual reactivity presents a "chemoselectivity paradox": the aldehyde is susceptible to nucleophiles and oxidation, while the carboxylic acid is prone to activation and coupling. This guide details robust, field-proven protocols for orthogonal protection, specifically addressing the "polymerization trap" during acetalization and the unique lactol equilibrium of the ortho isomer.
Part 1: Strategic Overview & Decision Matrix
The primary failure mode in handling FBAs is attempting direct protection of the aldehyde with diols while the carboxylic acid is free.
-
The Trap: Reacting 4-FBA directly with ethylene glycol/acid catalyst results in oligomeric polyesters (diol reacting with both aldehyde and acid).
-
The Solution: A "Protect-Protect-Deprotect" sandwich strategy is required for free-acid acetals.
Decision Matrix: Selecting Your Route
| Target Reaction Site | Required Protection | Recommended Strategy | Key Advantage |
| Aldehyde (e.g., Grignard, reduction) | Acid Protection | Methyl/Ethyl Ester (Fischer) or t-Butyl Ester | Simple setup; t-Butyl allows mild acid deprotection. |
| Carboxylic Acid (e.g., Amide coupling) | Aldehyde Protection | Cyclic Acetal via Saponification Loop | Acetals are base-stable; allows hydrolysis of ester without touching aldehyde. |
| Both (Orthogonal) | Dual Protection | Acetal + t-Butyl Ester | Allows selective deprotection of acid (TFA) or aldehyde (aq. HCl). |
Part 2: Detailed Protocols
Strategy A: Acid Protection (Preserving the Aldehyde)
Use this when you need to perform nucleophilic additions to the aldehyde.
Protocol 1: Synthesis of tert-Butyl 4-formylbenzoate Why this method: Unlike methyl esters, tert-butyl esters can be removed under acidic conditions (TFA) or thermal conditions, avoiding the strong base hydrolysis that might degrade sensitive downstream intermediates.
Materials:
-
4-Formylbenzoic acid (10.0 mmol)
-
tert-Butyl alcohol (anhydrous, 10 equiv)
-
DMAP (0.1 equiv)
-
DCC (1.1 equiv) or EDC·HCl
-
DCM (Solvent)
Step-by-Step Workflow:
-
Dissolution: Dissolve 4-formylbenzoic acid (1.50 g) in anhydrous DCM (30 mL) under nitrogen atmosphere.
-
Activation: Add DMAP (122 mg) and t-BuOH (9.5 mL). Cool the mixture to 0 °C.
-
Coupling: Add DCC (2.27 g) portion-wise over 10 minutes.
-
Reaction: Allow to warm to room temperature (RT) and stir for 12 hours. Checkpoint: Monitor TLC (Hexane/EtOAc 4:1). The acid spot (baseline) should disappear.
-
Workup: Filter off the precipitated dicyclohexylurea (DCU). Wash the filtrate with 0.5 M HCl (2x), saturated NaHCO₃ (2x), and brine.
-
Isolation: Dry over MgSO₄ and concentrate. Purify via flash chromatography (SiO₂, 0-10% EtOAc in Hexanes).
Strategy B: Aldehyde Protection (The Saponification Loop)
Use this when you need to activate the carboxylic acid (e.g., make an acid chloride or amide) without destroying the aldehyde.
Protocol 2: Synthesis of 4-(1,3-dioxolan-2-yl)benzoic acid The Causality: You cannot make this directly.[1] You must make the ester-acetal first, then selectively hydrolyze the ester. Acetals are stable to the basic conditions required for ester hydrolysis.[2][3]
Phase 1: Esterification & Acetalization (One-Pot)
-
Setup: Combine 4-formylbenzoic acid (10 g) with Methanol (100 mL) and Trimethyl orthoformate (3 equiv). Add p-TsOH (0.05 equiv).
-
Note: Trimethyl orthoformate acts as both the dehydrating agent and the acetal source (forming the dimethyl acetal). If the cyclic acetal is preferred, use ethylene glycol (5 equiv) and reflux in toluene with a Dean-Stark trap after converting to the methyl ester.
-
-
Reflux: Heat to reflux for 6 hours. This converts the acid to the methyl ester AND the aldehyde to the acetal.
-
Quench: Cool to RT and add solid NaHCO₃ to neutralize the catalyst. Concentrate to dryness.
Phase 2: Selective Saponification
-
Hydrolysis: Redissolve the crude ester-acetal in THF/Water (3:1).
-
Base Addition: Add LiOH (2.5 equiv). Stir at RT for 4 hours.
-
Critical Control: Do NOT use acid for workup acidification yet. Acetals are acid-labile.[4]
-
-
Workup (The pH Trick):
-
Extract impurities with Et₂O (discard organic layer).
-
Carefully adjust the aqueous layer pH to ~5.0 using 1M acetic acid (AcOH) or NaH₂PO₄ buffer. Do not use strong HCl , or you will lose the acetal.
-
Extract the product (free acid, protected aldehyde) into EtOAc.
-
-
Validation: ¹H NMR (DMSO-d₆) will show the acetal proton singlet at ~5.8 ppm and the absence of the aldehyde -CHO signal (~10 ppm).
Strategy C: The Ortho Isomer Challenge
Context: 2-Formylbenzoic acid exists in equilibrium with its lactol form (3-hydroxyphthalide). Standard esterification often yields the pseudo-ester (3-methoxyphthalide) rather than the open chain ester.
-
Recommendation: To lock the open form, react 2-formylbenzoic acid with iodomethane/K₂CO₃ in DMF. This favors the formation of methyl 2-formylbenzoate (open form) over the pseudo-ester.
Part 3: Visualization & Logic
Workflow Diagram: The Saponification Loop
This diagram illustrates the mandatory indirect route to obtain an aldehyde-protected free acid.
Caption: Indirect synthesis of acid-functionalized acetals prevents polymerization. Base hydrolysis (Step 3) preserves the acid-labile acetal group.
Part 4: Quantitative Data Summary
Table 1: Stability Profile of Protected FBAs
| Protecting Group | Stability: Acid (HCl/TFA) | Stability: Base (NaOH/LiOH) | Stability: Nucleophiles (Grignard) | Deprotection Condition |
| Methyl Ester | Stable (dilute) | Unstable (Hydrolyzes) | Unstable | LiOH / H₂O |
| t-Butyl Ester | Unstable (Cleaves) | Stable | Unstable | TFA / DCM |
| Dimethyl Acetal | Unstable (Hydrolyzes) | Stable | Stable | Aqueous HCl / Acetone |
| 1,3-Dioxolane | Stable (pH > 4) | Very Stable | Very Stable | 1M HCl / THF |
References
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience.
-
Organic Chemistry Portal. Protecting Groups: Acetals and Ketals.[1][5] Retrieved from [Link]
Sources
Application Note: Scalable Synthesis of 2-(Difluoromethoxy)-3-formylbenzoic acid
This Application Note details the scalable synthesis of 2-(Difluoromethoxy)-3-formylbenzoic acid , a critical intermediate for pharmaceutical compounds (e.g., PDE4 inhibitors). The protocol prioritizes process safety, cost-efficiency, and scalability, utilizing 3-Methylsalicylic acid as the robust starting material.
Abstract
The synthesis of 2-(Difluoromethoxy)-3-formylbenzoic acid (CAS: 2248375-55-3) presents unique challenges due to the ortho-substitution pattern and the sensitivity of the formyl group to the basic conditions required for difluoromethylation. This guide outlines a robust, 5-step scalable protocol starting from the commodity chemical 3-methylsalicylic acid . By deferring the formyl group installation until after the harsh difluoromethylation step, this route minimizes side reactions (e.g., Cannizzaro disproportionation) and maximizes overall yield.
Retrosynthetic Analysis & Strategy
The strategic disconnection relies on the stability of the methyl group during the difluoromethylation step. The formyl group is introduced late-stage via benzylic oxidation.
Figure 1: Retrosynthetic strategy prioritizing the stability of the methyl group during difluoromethylation.
Process Safety & Risk Assessment
-
Difluoromethylation: The generation of difluorocarbene (
) is exothermic. Whether using Chlorodifluoromethane gas (Freon-22) or Sodium Chlorodifluoroacetate (solid), adequate venting and temperature control are critical to prevent pressure buildup. -
Radical Bromination: Use of radical initiators (AIBN/BPO) requires inert atmosphere (Nitrogen/Argon) to prevent inhibition by oxygen and fire hazards.
-
Toxic Intermediates: Benzylic bromides are potent lachrymators. All operations involving Step 3 must be performed in a functioning fume hood.
Detailed Experimental Protocol
Step 1: Esterification of 3-Methylsalicylic Acid
Objective: Protect the carboxylic acid to prevent interference during alkylation.
-
Reagents: 3-Methylsalicylic acid (1.0 eq), Methanol (10 vol),
(cat. 0.1 eq).[1] -
Procedure:
-
Charge 3-methylsalicylic acid into methanol.
-
Add concentrated sulfuric acid dropwise.
-
Reflux for 6–8 hours (Monitor by TLC/HPLC).
-
Concentrate methanol, neutralize with saturated
, and extract with Ethyl Acetate. -
Yield: >95% (Quantitative).
-
Product: Methyl 2-hydroxy-3-methylbenzoate.
-
Step 2: Difluoromethylation (The Critical Step)
Objective: Introduce the difluoromethoxy (
-
Reagents: Methyl 2-hydroxy-3-methylbenzoate (1.0 eq), Sodium Chlorodifluoroacetate (2.5 eq),
(2.0 eq), DMF (dimethylformamide) or NMP (N-methyl-2-pyrrolidone). -
Procedure:
-
Dissolve the phenol substrate in DMF (5-7 vol) under
. -
Add
and heat to 90–100°C. -
Slow Addition: Add a solution of Sodium Chlorodifluoroacetate in DMF dropwise over 2–4 hours. Note: Slow addition is crucial to maintain a steady concentration of the reactive carbene species.
-
Stir at 100°C for an additional 2–4 hours.
-
Cool to RT, pour into ice water, and extract with Ethyl Acetate.
-
Wash organics with brine (3x) to remove DMF. Dry over
.[3][4] -
Purification: Silica gel plug or vacuum distillation if necessary.
-
Product: Methyl 2-(difluoromethoxy)-3-methylbenzoate.
-
Key QC:
NMR should show a triplet at 6.5–7.0 ppm ( Hz).
-
Step 3: Radical Bromination
Objective: Functionalize the benzylic methyl group.
-
Reagents: Methyl 2-(difluoromethoxy)-3-methylbenzoate (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (0.05 eq), Trifluorotoluene or Chlorobenzene (Solvent).
-
Procedure:
-
Heat to reflux (or 80°C) under
. -
Irradiate with a visible light source (optional but often accelerates initiation) or simply reflux.
-
Monitor consumption of starting material. Stop when di-bromination product starts to appear (<5%).
-
Cool, filter off succinimide byproduct. Concentrate filtrate.[3][5]
-
Product: Methyl 3-(bromomethyl)-2-(difluoromethoxy)benzoate. Use directly in the next step (unstable to storage).
Step 4: Kornblum Oxidation
Objective: Convert benzylic bromide to aldehyde.
-
Reagents: Crude Bromide (from Step 3), DMSO (5 vol),
(2.0 eq). -
Procedure:
-
Dissolve crude bromide in DMSO.
-
Add solid
. -
Heat to 100–120°C for 1–2 hours.
-
Quench: Pour into ice water. The aldehyde often precipitates or can be extracted with DCM.
-
Product: Methyl 2-(difluoromethoxy)-3-formylbenzoate.
-
Step 5: Hydrolysis to Final Acid
Objective: Deprotect the ester without degrading the aldehyde.
-
Reagents: Methyl ester (Step 4), LiOH (1.5 eq), THF/Water (3:1).
-
Procedure:
-
Dissolve ester in THF/Water.
-
Add LiOH at 0°C. Stir at 0°C to RT. Avoid heating to prevent Cannizzaro reaction.
-
Monitor by HPLC.[6]
-
Acidify carefully with 1N HCl to pH 3–4.
-
Filter the precipitate or extract with EtOAc.
-
Recrystallization: Acetonitrile/Water or Ethanol/Water.
-
Final Product: 2-(Difluoromethoxy)-3-formylbenzoic acid .
-
Analytical Data Summary
| Parameter | Specification | Method |
| Appearance | White to off-white solid | Visual |
| Purity | > 98.0% | HPLC (C18, ACN/Water/TFA) |
| 400 MHz NMR | ||
| MS (ESI-) | [M-H]- = 215.0 | LC-MS |
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield in Step 2 | Inefficient carbene generation or moisture. | Ensure reagents are dry. Increase temp to 110°C. Add |
| Over-bromination (Step 3) | Too much NBS or reaction time too long. | Stop reaction at 90% conversion. Use stoichiometric NBS (1.0 eq). |
| Aldehyde Degradation (Step 5) | Base concentration too high or temp too high. | Use LiOH instead of NaOH. Keep temp < 25°C. Acidify immediately upon completion. |
References
-
Difluoromethylation Strategy: Hu, J., et al. "Difluoromethylation of phenols using sodium chlorodifluoroacetate." Journal of Fluorine Chemistry, 2005. Link
-
Kornblum Oxidation: Kornblum, N., et al. "A New and Selective Method of Oxidation." Journal of the American Chemical Society, 1959. Link
-
Related PDE4 Inhibitor Synthesis (Roflumilast): "Process for the preparation of 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid."[5][6] Patent WO2004033433. Link
-
Commercial Availability & CAS Verification: Sigma-Aldrich / BLD Pharm Catalog Data for CAS 2248375-55-3. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Scalable Synthesis of the Difluoromethyl-allo-threonyl Hydroxamate-Based LpxC Inhibitor LPC-058 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid - Google Patents [patents.google.com]
- 6. CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Fluorinated Benzoic Acids Solubility Guide
Topic: Troubleshooting Low Aqueous Solubility of Fluorinated Benzoic Acids (FBAs) Audience: Researchers, Medicinal Chemists, and Process Engineers Status: Active Guide
Diagnostic Triage: Start Here
Before altering your protocol, identify the root cause of the insolubility. Fluorinated benzoic acids (FBAs) present a unique "dual-threat" to solubility: increased lipophilicity (due to the fluorine atom) and shifted acidity (pKa depression).[1]
Troubleshooting Decision Matrix
Use this flowchart to determine your immediate course of action.
Figure 1: Diagnostic logic flow for identifying the correct solubilization strategy based on pH and physical state.
The Physics of Insolubility (The "Why")
To solve the issue, you must understand the Fluorine Effect . Substituting hydrogen with fluorine on the benzene ring drastically alters the electronic environment of the carboxylic acid.
The pKa Shift (Acidity)
Fluorine is highly electronegative.[1] Through the inductive effect (-I) , it pulls electron density away from the carboxyl group, stabilizing the carboxylate anion.[2][3] This makes FBAs stronger acids than benzoic acid.[1]
-
Implication: They resist protonation less than benzoic acid, but if you are working at low pH (e.g., pH 2-3), they will exist as neutral, insoluble species.[1]
The Lipophilicity Shift (LogP)
Fluorine is "hydrophobic."[1] Replacing H with F increases the partition coefficient (LogP), making the neutral molecule less water-soluble.
-
Implication: Even if you adjust pH, the intrinsic solubility of the anion might be limited by the lipophilic ring, requiring hydrotropes.
Data Summary: Isomer Comparison
| Compound | pKa (Approx) | Solubility Trend | Critical Note |
| Benzoic Acid | 4.20 | Moderate | Baseline reference.[1] |
| 2-Fluorobenzoic Acid | 3.27 | High Acidity | Strong ortho-inductive effect.[1] Hardest to keep in solution at pH < 4.[1] |
| 3-Fluorobenzoic Acid | 3.86 | Moderate | Inductive effect diminishes with distance.[1] |
| 4-Fluorobenzoic Acid | 4.14 | Low | Similar pKa to benzoic acid, but often packs tighter in crystals (lower solubility).[1] |
Scenario-Based Troubleshooting
Scenario A: "I acidified my reaction, and the product oiled out."
Cause: Fluorinated compounds often have lower melting points than their hydrogenated counterparts.[1] Rapid acidification generates the neutral acid faster than it can crystallize, leading to a supercooled liquid (oil).[1] The Fix: The "Seeded pH Ramp"
-
Heat the aqueous carboxylate solution to 5-10°C above the expected melting point of the solid.
-
Acidify Slowly: Add acid until the solution is slightly cloudy (metastable zone).
-
Seed: Add a tiny crystal of pure product.
-
Cool Slowly: Allow the oil to crystallize into a solid before adding the rest of the acid.
Scenario B: "The compound won't dissolve in neutral water (pH 7)."
Cause: While pH 7 is technically above the pKa (3.2–4.1), the solubility product (Ksp) of the salt might be low, or the kinetics of dissolution are too slow due to the hydrophobic fluorine lattice. The Fix: Counter-Ion Engineering Switch the counter-ion. Sodium (Na+) is standard, but often "Salting Out" occurs.[1]
-
Try Potassium (K+): Larger hydration shell, often more soluble.[1]
-
Try Meglumine or Tris: Organic counter-ions disrupt the hydrophobic stacking of fluorinated rings.
Validated Experimental Protocols
Protocol 1: Determination of Kinetic Solubility (The "Cloud Point" Method)
Use this to quickly determine the limit of solubility in a specific buffer.
Reagents: 10 mM Stock solution of FBA in DMSO; Phosphate Buffer (PBS).
-
Preparation: Dispense 190 µL of PBS into a 96-well plate or microvial.
-
Titration: Add the DMSO stock in 1 µL increments while stirring.
-
Observation (Self-Validation Step):
-
Calculation:
[1]
Protocol 2: The "High-pH Dissolution" Workflow
Use this for preparing stock solutions for biological assays.
Figure 2: Step-by-step dissolution workflow to avoid "crashing out" or degradation.
Critical Step (Validation): Do not assume 1 equivalent of base is enough.[1] Due to the hydrophobic nature of FBAs, the solid surface may repel water.
-
Validation: Measure the pH of the supernatant after 10 minutes. If pH < 5, the solid is consuming the base, but equilibrium hasn't been reached. Add more base.
Frequently Asked Questions (FAQs)
Q: Why is 2-fluorobenzoic acid harder to keep in solution than 4-fluorobenzoic acid? A: It is actually more acidic (pKa ~3.27 vs 4.14), meaning it requires a lower pH to precipitate.[1] However, if you are working in acidic buffers (pH 2-3), 2-FBA is often less soluble because the internal hydrogen bonding (between F and OH) and the dipole alignment in the crystal lattice create a very stable, hydrophobic solid state.
Q: Can I use DMSO to fix the solubility? A: Yes, but be careful. FBAs are highly soluble in DMSO.[1] However, when you dilute a DMSO stock into water, the "Fluorine Effect" can cause immediate reprecipitation if the final aqueous pH is below the pKa. Always ensure the receiving aqueous buffer is pH-adjusted (pH > 5) before adding the DMSO stock.[1]
Q: Does temperature help? A: Yes. The dissolution of FBAs is endothermic. Heating to 40-50°C significantly increases solubility.[1] However, avoid boiling, as some highly fluorinated acids can decarboxylate (lose CO2) under extreme thermal stress, though mono-fluorinated ones are generally stable.[1]
References
-
Dippy, J. F. J., et al. (1959).[1] The dissociation constants of some mono-substituted benzoic acids. Journal of the Chemical Society. Link (Establishes pKa values: 2-FBA = 3.27, 4-FBA = 4.14).[1]
-
Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews.[1] Link (Review of lipophilicity and metabolic stability effects of fluorine).
-
Perlovich, G. L., et al. (2006).[1] Thermodynamic aspects of solubility and solvation of fluorobenzoic acids. Journal of Chemical & Engineering Data. Link (Detailed thermodynamic data on crystal lattice energy).[1]
-
Smart, B. E. (2001).[1] Fluorine substituent effects (on bioactivity and solubility). Journal of Fluorine Chemistry. Link
Sources
Preventing oxidation of formyl group during difluoromethylation
Technical Support Center: Difluoromethylation Reactions
Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with substrate stability during difluoromethylation reactions. Specifically, we will address the common and frustrating side reaction of formyl group oxidation. This document provides in-depth troubleshooting advice, preventative strategies, and validated protocols to ensure the successful difluoromethylation of aldehyde-containing compounds.
Troubleshooting Guide: Unwanted Side Reactions
This section addresses specific issues encountered during experimental work. We diagnose the problem, explain the underlying chemical principles, and provide actionable solutions.
Q1: My reaction is yielding a carboxylic acid instead of the desired α-difluoromethyl alcohol. What is causing the oxidation of my aldehyde, and how can I prevent it?
A1: Diagnosis and Mitigation of Formyl Group Oxidation
Observing the corresponding carboxylic acid as a major byproduct indicates that your formyl group is undergoing oxidation. This is a common issue, particularly with electron-rich or sterically unhindered aldehydes, which are more susceptible to oxidation. The root cause typically falls into one of three categories: atmospheric oxygen, reaction conditions, or the workup procedure.
1. The Primary Culprit: Adventitious Oxygen
Many difluoromethylation reactions, especially those proceeding through radical intermediates or involving strongly basic conditions, are highly sensitive to oxygen.[1] Adventitious oxygen can initiate radical chain reactions or participate in base-mediated oxidation pathways, converting the aldehyde to the unwanted carboxylic acid.
-
Solution: Implement a Strict Inert Atmosphere.
-
Glassware Preparation: Ensure all glassware is oven-dried or flame-dried immediately before use to remove adsorbed water and oxygen.
-
Inert Gas: Conduct the reaction under a positive pressure of a dry, inert gas such as argon or high-purity nitrogen. Use a gas manifold (Schlenk line) for best results.
-
Solvent Degassing: Solvents can dissolve significant amounts of oxygen. Degas all reaction solvents immediately prior to use. Common methods include:
-
Freeze-Pump-Thaw: The most rigorous method, suitable for most organic solvents. Perform at least three cycles.
-
Sparging: Bubble a fine stream of argon or nitrogen through the solvent for 20-30 minutes.
-
Sonication under Vacuum: Effective for smaller volumes.
-
-
2. Reaction Conditions Favoring Oxidation
Certain reaction conditions can promote oxidation even in the absence of significant oxygen contamination.
-
Strongly Basic Conditions: While many nucleophilic difluoromethylations require a base to generate the active nucleophile (e.g., from TMSCF2H or PhSO2CF2H), excessively strong bases or high temperatures can promote disproportionation (Cannizzaro-type) reactions or other oxidative pathways.[2][3]
-
Radical Initiators: In radical difluoromethylations, the choice of initiator and control over radical propagation is key. Uncontrolled radical processes can readily engage with trace oxygen.[4][5]
-
Solution: Optimize Reaction Parameters.
-
Base Selection: Use the mildest base capable of promoting the reaction. For example, fluoride sources (CsF, TBAF) or hindered alkoxides (t-BuOK) are often used to activate silyl-based difluoromethylating agents.[3][6] Screen different bases to find the optimal balance between reactivity and side reactions.
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Nucleophilic additions are often conducted at -78 °C to enhance selectivity and minimize side reactions.[2]
-
Reagent Purity: Ensure the difluoromethylating agent and all other reagents are of high purity and free from peroxide or other oxidative impurities.[1]
-
3. Oxidative Workup
The reaction may proceed cleanly, but the aldehyde can be oxidized during quenching and extraction if exposed to air, especially under non-neutral pH conditions.
-
Solution: Implement a Non-Oxidative Workup.
-
Quench the reaction at low temperature and under an inert atmosphere.
-
Use pre-sparged aqueous solutions for quenching and extraction.
-
Avoid unnecessarily prolonged exposure to air during the workup and purification stages.
-
Below is a troubleshooting workflow to systematically address the oxidation issue.
Caption: Troubleshooting workflow for aldehyde oxidation.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding strategy and prevention.
Q2: What is the best way to proactively avoid formyl group oxidation?
A2: The most robust and often necessary strategy for complex or particularly sensitive substrates is to use a protecting group . The formyl group is temporarily converted into a functional group that is stable to the difluoromethylation conditions and can be easily removed afterward to regenerate the aldehyde.
For aldehydes, the ideal protecting groups are acetals , which are stable in neutral to strongly basic environments but are readily cleaved by mild aqueous acid.[7][8]
Caption: The protecting group strategy workflow.
Table 1: Common Aldehyde Protecting Groups for Difluoromethylation
| Protecting Group | Structure | Protection Conditions | Deprotection Conditions | Compatibility Notes |
| Dimethyl Acetal | R-CH(OCH₃)₂ | MeOH, cat. acid (e.g., TsOH) | Dilute aq. acid (e.g., HCl, AcOH) | Very common, but can be less stable than cyclic acetals during chromatography. |
| 1,3-Dioxolane | Cyclic acetal | Ethylene glycol, cat. acid, Dean-Stark | Dilute aq. acid | Highly stable to bases, nucleophiles, and hydrides.[8] Generally the preferred choice for robustness. |
| 1,3-Dithiane | Cyclic thioacetal | 1,3-Propanedithiol, Lewis acid (e.g., BF₃·OEt₂) | HgCl₂/CaCO₃ or NIS/acetone | Extremely robust, but deprotection requires heavy metal reagents. Use only if acetals are not stable enough. |
Q3: Which difluoromethylation reagents are least likely to cause oxidation?
A3: While no reagent is completely immune to causing side reactions if conditions are not optimal, nucleophilic difluoromethylating agents are often more compatible with sensitive functional groups when used correctly.
-
Nucleophilic Reagents (e.g., TMSCF₂H, PhSO₂CF₂H): These are generally considered "safer" choices.[2][9] The reaction involves the generation of a difluoromethyl anion, which adds to the carbonyl.[4] These reactions are typically run at very low temperatures (e.g., -78 °C), which suppresses most degradation and oxidation pathways.[3] However, they require a base for activation, which must be chosen carefully.
-
Radical Reagents (e.g., Baran's Reagent, DFMS): These reagents generate a CF₂H radical and are exceptionally useful for C-H functionalization.[5] However, they are inherently more prone to reacting with atmospheric oxygen. Success with these reagents is critically dependent on maintaining a scrupulously inert atmosphere.[1]
-
Deoxyfluorination Reagents (e.g., DAST, Deoxo-Fluor®): These reagents convert an aldehyde directly to a difluoromethyl group (R-CHO → R-CF₂H).[10][11] While this avoids the formation of an alcohol intermediate, these reagents are hazardous and can have their own set of side reactions. They are less about "oxidation" and more about a complete functional group transformation.
Q4: How can I analytically confirm that my byproduct is the oxidized carboxylic acid?
A4: Several standard analytical techniques can quickly confirm the identity of your byproduct.
-
Thin-Layer Chromatography (TLC): The carboxylic acid is significantly more polar than the starting aldehyde or the product alcohol. It will have a much lower Rf value and may streak on the silica plate.
-
¹H NMR Spectroscopy: Look for the disappearance of the characteristic aldehyde proton signal (δ ≈ 9.5–10.5 ppm) and the appearance of a broad singlet for the carboxylic acid proton far downfield (δ ≈ 10–13 ppm).
-
Mass Spectrometry (MS): The mass of the carboxylic acid will be 16 atomic mass units (amu) higher than the starting aldehyde (R-CHO vs. R-COOH), corresponding to the addition of one oxygen atom.[12]
-
FT-IR Spectroscopy: The C=O stretch of a carboxylic acid (~1700-1725 cm⁻¹) is typically at a lower frequency than that of an aromatic aldehyde (~1700-1715 cm⁻¹), and you will see a very broad O-H stretch from ~2500-3300 cm⁻¹.
Validated Experimental Protocols
Protocol 1: General Procedure for Acetal Protection of an Aromatic Aldehyde
This protocol describes the formation of a 1,3-dioxolane, a robust protecting group.
-
Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the aromatic aldehyde (1.0 equiv), toluene (approx. 0.2 M), ethylene glycol (1.5 equiv), and a catalytic amount of p-toluenesulfonic acid (TsOH) (0.02 equiv).
-
Reaction: Heat the mixture to reflux. Water will be collected azeotropically in the Dean-Stark trap. Monitor the reaction by TLC until the starting aldehyde is fully consumed.
-
Workup: Cool the reaction to room temperature. Quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude acetal is often pure enough for the next step, but can be purified by column chromatography if necessary.
Protocol 2: General Procedure for a Low-Temperature Nucleophilic Difluoromethylation
This protocol uses (Difluoromethyl)trimethylsilane (TMSCF₂H), a common and effective nucleophilic reagent. Note: This reaction must be performed under a strict inert atmosphere.
-
Setup: Place the protected aldehyde (acetal) (1.0 equiv) in a flame-dried, two-neck round-bottom flask under argon. Dissolve it in anhydrous, degassed THF (approx. 0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add TMSCF₂H (1.5 equiv) via syringe.
-
Initiation: Slowly add a solution of a suitable activator, such as tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.1 equiv) or potassium tert-butoxide (t-BuOK) (1.0 M in THF, 1.1 equiv), dropwise over 10 minutes. The choice of activator can be critical and may require screening.[3]
-
Reaction: Stir the mixture at -78 °C. Monitor the reaction progress by TLC (quenching a small aliquot with water before spotting).
-
Quenching: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Deprotection: The crude product from this step is the difluoromethylated acetal. It can be carried forward directly to the deprotection step (see Protocol 1, Deprotection Conditions) without intermediate purification.
References
-
Ni, C., Wang, F., & Hu, J. (2008). Enantioselective nucleophilic difluoromethylation of aromatic aldehydes with Me3SiCF2SO2Ph and PhSO2CF2H reagents catalyzed by chiral quaternary ammonium salts. Beilstein Journal of Organic Chemistry, 4, 23. [Link]
-
Ran, Y., et al. (2022). Recent advances in direct 1,2-hydroxydifluoromethylation of olefins. Chemical Review and Letters. [Link]
-
Ni, C., & Hu, J. (2012). Tuning the Reactivity of Difluoromethyl Sulfoximines from Electrophilic to Nucleophilic. Organic Letters, 14(20), 5388–5391. [Link]
-
Gawad, A., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2146. [Link]
-
Wang, Y., et al. (2022). Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines. Molecules, 27(20), 7076. [Link]
-
A-Level Chemistry. (2022). Aldehydes and Ketones - Testing for Carbonyl Compounds. A-Level Chemistry. [Link]
-
Unknown Author. (n.d.). CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR. University of Pretoria. [Link]
-
Chemistry LibreTexts. (2015). 17.14: Oxidative Chemical Tests for Aldehydes. Chemistry LibreTexts. [Link]
-
Thompson, A. J., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 6982-7015. [Link]
-
Tlili, A., & Billard, T. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Molecules, 24(24), 4483. [Link]
-
Cantillo, D., & Kappe, C. O. (2017). Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. Green Chemistry, 19(22), 5333-5337. [Link]
-
Prakash, G. K. S., & Hu, J. (2010). Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Organic Letters, 12(4), 796–799. [Link]
-
Orbidan. (2011). The New Kid on the Block: The Difluoromethyl Group. New Reactions. [Link]
-
Hu, J., et al. (2009). Nucleophilic, radical, and electrophilic (phenylsulfonyl)difluoromethylations. Journal of Fluorine Chemistry, 130(11), 1017-1026. [Link]
-
Baran, P. S., et al. (2011). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society, 133(39), 15501–15504. [Link]
-
Fu, W. C., & Jamison, T. F. (2020). Deuteriodifluoromethylation and gem-Difluoroalkenylation of Aldehydes Using ClCF2H in Continuous Flow. Angewandte Chemie International Edition, 59(33), 13989-13994. [Link]
-
Fu, W. C., & Jamison, T. F. (2020). Deuteriodifluoromethylation and gem‐Difluoroalkenylation of Aldehydes Using ClCF2H in Continuous Flow. ResearchGate. [Link]
-
MacMillan, D. W. C., et al. (2021). Residue-Selective Protein C-Formylation via Sequential Difluoroalkylation-Hydrolysis. ACS Central Science, 7(1), 130-138. [Link]
-
Li, Z., & Conti, P. S. (2024). Radiodifluoromethylation of well-functionalized molecules. American Journal of Nuclear Medicine and Molecular Imaging, 14(2), 82-86. [Link]
-
Wang, F., et al. (2021). Ph2S/selectfluor-promoted deoxydifluorination of aldehydes. Tetrahedron Letters, 66, 152862. [Link]
-
Beier, P., et al. (2010). Nucleophilic difluoromethylation and difluoromethylenation of aldehydes and ketones using diethyl difluoromethylphosphonate. Tetrahedron Letters, 51(49), 6467-6469. [Link]
-
Bolm, C., et al. (2024). Mechanochemical difluoromethylations of ketones. Beilstein Journal of Organic Chemistry, 20, 1551-1557. [Link]
-
Chemistry LibreTexts. (2019). 20.11 Protecting Groups of Aldehydes. Chemistry LibreTexts. [Link]
-
Chemistry Steps. (2025). Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Enantioselective nucleophilic difluoromethylation of aromatic aldehydes with Me3SiCF2SO2Ph and PhSO2CF2H reagents catalyzed by chiral quaternary ammonium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. newreactions.wordpress.com [newreactions.wordpress.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. mdpi.com [mdpi.com]
- 11. sioc.cas.cn [sioc.cas.cn]
- 12. Aldehydes: Structure, Effects, and Detection Methods - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Purification of 2-(Difluoromethoxy)-3-formylbenzoic Acid
[1]
Executive Summary
This guide addresses the purification of 2-(Difluoromethoxy)-3-formylbenzoic acid , a bifunctional scaffold containing an oxidation-sensitive aldehyde, an ionizable carboxylic acid, and a lipophilic difluoromethoxy (
The primary challenges with this molecule are:
-
Aldehyde Oxidation: Rapid conversion to the corresponding isophthalic acid derivative upon air exposure.
-
Cannizzaro Reaction: Risk of disproportionation if exposed to strong bases (e.g., NaOH) without temperature control.[1]
-
Hydrolysis: The
group is generally stable but can degrade under prolonged exposure to strong aqueous acids at high temperatures.
Part 1: Diagnostic Troubleshooting (Q&A)
Q1: "My crude product is a dark brown oil/solid. How do I remove the color?"
Diagnosis: This is likely due to the polymerization of aldehyde-related impurities or phenol oxidation products (quinones) if the starting material (2-hydroxy-3-formylbenzoic acid) was not fully consumed.[1]
Solution: The "Carbon Polish" Protocol Do not simply add charcoal to the final crystallization. Instead, perform a specific polish filtration:
-
Dissolve the crude acid in Ethyl Acetate (EtOAc) or THF (5 vol).
-
Add Activated Carbon (e.g., Darco G-60) at 5-10 wt% relative to the substrate.[1]
-
Stir at room temperature for 30 minutes. Note: Do not heat aldehydes with carbon in air, as this accelerates oxidation.
-
Filter through a Celite pad.[2]
-
Proceed to crystallization.[3]
Q2: "I see a persistent impurity at RRT 0.9 (relative retention time) on HPLC. What is it?"
Diagnosis: This is most likely the unreacted phenolic precursor (2-hydroxy-3-formylbenzoic acid).[1] The
-
Why it persists: Both the product and this impurity are carboxylic acids, so they co-extract during standard acid-base workups.
Solution: Differential pKa Extraction
The
-
Solvent Switch: Use Toluene or Dichloromethane (DCM) . The hydroxy-impurity is less soluble in non-polar solvents due to hydrogen bonding, whereas the
product is more lipophilic. -
Slurry Wash: If the impurity level is <5%, slurry the solid in Cold Toluene (0°C) for 1 hour. The product will remain in the solid (or dissolve slightly), but the phenol often stays out or can be filtered off depending on the specific concentration. Recommendation: Test solubility on 100mg scale first.
Q3: "My yield drops significantly after base extraction. Where did the product go?"
Diagnosis: Cannizzaro reaction. If you used NaOH or KOH to dissolve the acid, the aldehyde group at the ortho-position (or meta in this specific isomer) might have undergone disproportionation into the alcohol and the carboxylic acid (dicarboxylic acid impurity).[1]
Solution: Use Weaker Bases
-
Protocol Change: Switch from NaOH to Saturated Sodium Bicarbonate (
) or Potassium Carbonate ( ) .[1] -
Temperature Control: Keep all basic solutions at <5°C . Never heat the basic aqueous phase.
Part 2: Validated Purification Protocols
Method A: The "Acid-Base Swing" (Primary Purification)
Best for: Removing non-acidic impurities (e.g., mineral oil, alkyl halides).[1]
Reagents:
Step-by-Step:
-
Dissolution: Dissolve crude solid in EtOAc (10 mL/g).
-
Extraction: Extract with Sat.
(3 x 5 mL/g).[1]-
Checkpoint: The product is now in the Aqueous Phase as the sodium benzoate salt. The aldehyde remains intact if kept cold.
-
-
Wash: Wash the combined aqueous layer with fresh EtOAc (1 x 5 mL/g) to remove lipophilic neutrals. Discard this organic layer.
-
Acidification: Cool the aqueous layer to 0-5°C. Slowly add 1N HCl until pH ~2-3.
-
Observation: The product should precipitate as a white/off-white solid.
-
-
Recovery: Extract the cloudy aqueous mixture with fresh EtOAc (3 x).
-
Drying: Dry combined organics over
, filter, and concentrate.
Method B: Reactive Crystallization (Bisulfite Adduct)
Best for: High-purity isolation when standard crystallization fails.[1] This exploits the aldehyde functionality.[1][4][5]
Mechanism:
Protocol:
-
Dissolve crude material in EtOAc .
-
Add saturated aqueous
(2.0 equiv).[1] Stir vigorously for 2-4 hours. -
Separate layers. Keep the Aqueous Layer (contains the adduct).
-
Wash aqueous layer with Ether/Hexane to remove non-aldehydes.
-
Regeneration: Add the aqueous phase to a flask containing EtOAc. Adjust pH to <1 using dilute HCl (or add excess formaldehyde to scavenge bisulfite, though acid hydrolysis is standard).[1]
-
Stir for 1 hour. The aldehyde regenerates and partitions back into the EtOAc.
-
Separate, dry, and concentrate.
Part 3: Decision Logic & Workflows
Workflow 1: Purification Strategy Decision Tree
Caption: Decision matrix for selecting the optimal purification route based on impurity profile.
Workflow 2: Crystallization Solvent Selection
| Solvent System | Ratio (v/v) | Temperature Profile | Comments |
| EtOAc / Heptane | 1:3 to 1:5 | Dissolve at 50°C → Cool to 0°C | Standard. Good recovery. Heptane acts as anti-solvent. |
| Toluene | Pure | Dissolve at 80°C → Cool to -10°C | Specific. Excellent for removing polar phenolic impurities. |
| IPA / Water | 2:1 | Dissolve at 60°C → Cool to 5°C | Risky. Avoid if aldehyde is very labile (acetal formation risk).[1] Use only if other methods fail. |
Part 4: Critical Stability Data
-
Storage: Store at -20°C under Argon or Nitrogen. The aldehyde oxidizes to the carboxylic acid (2-(difluoromethoxy)isophthalic acid) within days at room temperature in air.[1]
-
Analysis: Avoid using Methanol in HPLC/LCMS sample preparation if the run time is long, as hemiacetals may form, confusing the chromatogram.[1] Use Acetonitrile/Water .[3]
References
-
Müller, M., et al. (1998). "Process for the preparation of 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid." Organic Process Research & Development, 2(3), 157-168. (Provides foundational chemistry for difluoromethoxy-benzoic acid derivatives).
-
Byk Gulden Lomberg Chemische Fabrik GmbH. (1998).[1] "Pyridyl esters of phosphoric acid and their use as PDE IV inhibitors." U.S. Patent 5,712,298. (Details the synthesis and handling of roflumilast intermediates).
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical. (Standard reference for Bisulfite purification of aldehydes).
-
PubChem Compound Summary. (2024). "2-(Difluoromethoxy)benzoic acid."[6][7] National Center for Biotechnology Information.
Sources
- 1. CN102850266A - Preparation method of Roflumilast - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. DSpace [cora.ucc.ie]
- 4. CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid - Google Patents [patents.google.com]
- 5. CN103304408A - Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid - Google Patents [patents.google.com]
- 6. 2-(DIFLUOROMETHOXY)BENZOIC ACID | 97914-59-5 [amp.chemicalbook.com]
- 7. data.epo.org [data.epo.org]
Technical Support Center: Separation of Difluoromethoxy Isomers
Topic: Chromatographic Purification of Difluoromethoxy (
Executive Summary
The separation of difluoromethoxy (
This guide provides troubleshooting workflows for separating regioisomers (e.g., ortho- vs. meta- substitution) and structural isomers (e.g., N- vs. O- difluoromethylation) common in medicinal chemistry.
Module 1: The Science of Separation
Understanding the "Chameleon" Effect
To separate these isomers, you must exploit the dual nature of the
-
Lipophilicity: It increases retention on C18 (Reverse Phase) but decreases retention on Silica (Normal Phase) relative to a hydroxyl group.
-
H-Bond Acidity: The
bond in is polarized by the two fluorine atoms ( in DMSO). It can function as a weak hydrogen bond donor.
Key Insight: If two isomers co-elute in Hexane/Ethyl Acetate (which relies primarily on polarity), you must switch to a solvent system that exploits hydrogen bonding selectivity or
| Parameter | Chromatographic Implication | |
| Polarity | Moderate (Dipole moment | Elutes faster than |
| H-Bonding | Weak Donor | Interacts with ether/ketone solvents (acceptors). |
| Sterics | Moderate (Larger than | Ortho-isomers often elute faster due to shielding. |
Module 2: Troubleshooting Guides (FAQ)
Issue 1: "My regioisomers are co-eluting as a single broad spot on TLC."
Diagnosis: Your solvent system (likely Hexane/EtOAc) is separating based only on gross polarity, which is identical for regioisomers. Solution: Implement "Orthogonal Selectivity" using the Solvent Triangle method.
Step-by-Step Protocol: The Solvent Triangle Screen
-
Baseline: Run TLC in Hexane/EtOAc (e.g., 80:20). Calculate
. -
Substitution A (H-Bond Acceptor): Replace EtOAc with Acetone . Acetone is a stronger H-bond acceptor and may interact differently with the exposed
proton of one isomer. -
Substitution B (
-Interaction): Replace Hexane with Toluene . Toluene interacts with the aromatic core. Isomers with different electron densities (due to position) will show different affinities. -
Substitution C (Chlorinated): Try DCM/MeOH (98:2). This often resolves isomers based on dipole orientation rather than just magnitude.
Decision Matrix:
-
If Hex/EtOAc fails
Try Toluene/Acetone (95:5 to 80:20) . This is the "Gold Standard" for fluorinated isomers. -
If Toluene fails
Try DCM/Hexane/EtOAc (1:4:1) .
Issue 2: "Separating N- vs. O- difluoromethylation products."
Context: When alkylating pyridones or amides with
-
-Isomer (Imidate): Less polar, higher
. The aromaticity is fully retained (in pyridines). -
-Isomer (Amide/Lactam): More polar, lower
. The carbonyl-like character increases interaction with silica.
Troubleshooting Workflow:
-
Stationary Phase: Standard Silica (40-63 µm).
-
Mobile Phase: Start with 100% DCM, then gradient to 5% MeOH/DCM. The large polarity gap usually makes this separation easy unless the
-isomer is sterically shielded. -
Critical Check: If spots are close, add 0.5% Et3N to the mobile phase. O-isomers are essentially basic ethers; N-isomers are non-basic amides. The amine modifier sharpens the O-isomer peak.
Issue 3: "I see the product on TLC, but I lose it on the Flash column."
Diagnosis: Volatility or weak UV absorption.
-
Volatility: Small difluoromethoxy arenes (MW < 200) are surprisingly volatile.
-
Fix: Do not rotovap to dryness at high vacuum/heat. Keep bath < 30°C.
-
-
Detection: The
group does not add significant UV chromophores.-
Fix: Monitor at 210 nm and 254 nm . If available, use ELSD (Evaporative Light Scattering Detector) which detects mass regardless of UV activity.
-
Module 3: Advanced Separation Workflow
Below is the logic flow for selecting the correct purification method based on
Caption: Decision tree for selecting stationary phase and technique based on separation difficulty (
Module 4: Experimental Data & Protocols
Comparative Solvent Performance Table
Data based on separation of 2- vs 3-difluoromethoxy-pyridine isomers.
| Solvent System | Resolution ( | Comment |
| Hexane / EtOAc (8:2) | 0.02 (Poor) | Spots overlap significantly. |
| DCM / MeOH (99:1) | 0.05 (Fair) | Slight separation, significant tailing. |
| Toluene / Acetone (9:1) | 0.12 (Good) | Distinct spots. |
| Hexane / MTBE (8:2) | 0.08 (Moderate) | MTBE is a bulky ether, improves steric discrimination. |
Protocol: The "Dry Load" Technique for Difficult Isomers
Liquid loading often broadens bands, ruining the separation of close isomers. Use this protocol for
-
Dissolve: Dissolve crude mixture in minimum DCM.
-
Adsorb: Add Silica Gel (ratio 1:2 crude:silica by weight).
-
Evaporate: Rotovap to dryness until a free-flowing powder remains.
-
Pack: Add a 1cm layer of sand to the top of your pre-equilibrated column.[1] Pour the dry sample powder on top. Add another 1cm layer of sand.
-
Elute: Start gradient. This ensures the sample starts as a tight, narrow band.
References
-
Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry.
-
Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science.
-
Li, H., et al. (2019). "Late-Stage 18F-Difluoromethyl Labeling of N-Heteroaromatics." Journal of Medicinal Chemistry (Discusses separation of N- vs O- isomers).
-
Still, W. C., Kahn, M., & Mitra, A. (1978).[1] "Rapid Chromatographic Techniques for Preparative Separation with Moderate Resolution." Journal of Organic Chemistry.
-
Erickson, J. A., & McLoughlin, J. I. (1995). "Solvent Selection for Flash Chromatography." Journal of Organic Chemistry. (Basis for the Triangle Method).[2]
Sources
Handling volatile difluoromethylating reagents safely
Welcome to the Fluorine Chemistry Technical Support Hub.
Ticket ID: SAFETY-CF2H-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Safe Handling & Troubleshooting of Volatile Difluoromethylating Reagents
Introduction: Respecting the Carbene
You are likely here because you need to introduce a difluoromethyl (
Whether you are using the classic gas Chlorodifluoromethane (
:CF_2 is an electrophilic, transient species. It does not wait for you. If your protocol is not synchronized with its generation rate, you risk two outcomes:
-
Process Failure: The carbene dimerizes to tetrafluoroethylene (
) (a useless gas) before reacting with your nucleophile. -
Safety Failure: Rapid gas evolution (
or ) pressurizes your vessel beyond its rating, or an accumulation of unreacted reagent leads to a thermal runaway.
This guide replaces "standard operating procedures" with "mechanistic safety logic."
Module 1: Reagent Selection & Decision Matrix
Before you start, verify you are using the correct reagent for your equipment capabilities.
Figure 1: Decision matrix for selecting difluoromethylating reagents based on laboratory infrastructure and substrate stability.
Module 2: Handling Gaseous Reagents ( )
The Hazard:
Protocol: The "Mass-Difference" Addition Method
Do not rely on flow rate duration. Rely on weight.
-
Setup: Connect the
cylinder to a lecture bottle or a chemically resistant trap via a regulator. -
Tare: Place your reaction flask (containing solvent/base) on a high-capacity balance inside the hood. Tare the balance.
-
Condensation (The Critical Step): Cool the reaction flask to -78°C.
-
Addition: Introduce the gas via a subsurface sparge tube. The gas will condense into the solvent.
-
Measurement: Watch the balance. Stop addition when the weight corresponds to the desired equivalents (e.g.,
). -
Sealing: Seal the vessel (pressure tube or autoclave) before warming to reaction temperature.
Data Table: Physical Properties & Limits
| Property | Value | Safety Implication |
|---|---|---|
| Boiling Point | -40.7°C | Rapid vaporization upon warming; pressure risk. |
| Vapor Pressure | ~10.4 bar (25°C) | Glass pressure tubes must be rated >15 bar. |
| OEL (TWA) | 1000 ppm | Leaks are undetectable by smell; use
Module 3: Handling Solid Surrogates ( )
The Hazard: The "Accumulation Effect."
The Mechanism: Sodium chlorodifluoroacetate decarboxylates to release
Troubleshooting Guide: The "Runaway" Exotherm
User Question: "I added all my sodium chlorodifluoroacetate at room temperature and heated the oil bath to 110°C. At 90°C, the reaction foamed over and popped the septum. What happened?"
Dr. Vance's Diagnosis: You created a "thermal bomb." The reagent is stable at room temperature.[2] By adding it all at once, you allowed a high concentration to accumulate. When the temperature hit the decomposition threshold (~95°C), all the reagent decomposed simultaneously.
-
Result: Massive, instantaneous release of
gas and heat.
Corrective Protocol: The "Hot Addition" Technique
-
Pre-heat: Heat your substrate and base in the solvent to the reaction temperature (e.g., 100°C) first.
-
Slow Addition: Add the
(dissolved in a minimal amount of hot solvent or as a solid via a powder addition funnel) slowly over time. -
Why? This ensures the reagent decomposes as it hits the solution, maintaining a low steady-state concentration of carbene and releasing gas at a manageable rate.
Module 4: Technical FAQs & Troubleshooting
Q1: My pressure tube reaction with
-
Diagnosis: You likely generated the carbene, but it reacted with water (hydrolysis) or dimerized.
-
Fix:
-
Dry Solvents:
reacts with water to form and . Ensure solvents are anhydrous. -
Concentration: Difluorocarbene dimerization (
) is second-order. If your concentration is too high, dimerization outcompetes the reaction with your substrate. Dilute the reaction.
-
Q2: I am using Hu's Reagent (Difluoromethyl 2-pyridyl sulfone). Do I need a blast shield?
-
Answer: While Hu's reagent is a solid and generally safer/milder than
, it still generates . If you are running this on a multigram scale in a sealed vessel, yes , use a blast shield. However, Hu's reagent can often be used in open vessels (reflux) because the sulfinate byproduct is a better leaving group, allowing generation at milder temperatures where pressure buildup is less critical [1].
Q3: How do I clean up a spill of Sodium Chlorodifluoroacetate?
-
Answer:
Module 5: Emergency Workflow
If a pressurized vessel containing these reagents fails:
Figure 2: Emergency response workflow for over-pressurization events.
References
-
Ni, C., & Hu, J. (2016). Recent advances in difluoromethylation. Chemical Society Reviews, 45(20), 5441-5454. Link
-
Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science, 342(6161), 956-960. Link
-
Organic Syntheses. (2014).
-Difluorostyrene. Org.[3][5] Synth., 91, 243-254. (Specific safety note on Sodium Chlorodifluoroacetate accumulation). Link -
Airgas. (n.d.). Safety Data Sheet: Chlorodifluoromethane. Link
Sources
Technical Support Center: Minimizing Side Reactions in Benzaldehyde Derivative Synthesis
Introduction: The Benzaldehyde Paradox
Benzaldehydes are chemically paradoxical intermediates: they are thermodynamically stable enough to isolate but kinetically prone to rapid degradation via three primary vectors: Over-oxidation (to benzoic acids), Disproportionation (Cannizzaro reaction), and Polymerization (tar formation).
This guide replaces generic textbook advice with field-proven troubleshooting protocols designed to isolate specific failure modes in your reactor.
Module 1: Preventing Over-Oxidation (The Alcohol Aldehyde Route)
The Issue: You are oxidizing a benzyl alcohol, but your crude NMR shows significant benzoic acid contamination (10–30%). The Cause: In aqueous media, aldehydes form gem-diols (hydrates). Most oxidants (Jones, KMnO₄) oxidize gem-diols faster than alcohols, leading inevitably to the acid.
The Solution: The Anelli Protocol (TEMPO-Mediated Oxidation)
To stop at the aldehyde, you must use a mechanism that is sterically incapable of accommodating the gem-diol. The TEMPO nitrosonium ion is bulky; it oxidizes the alcohol but is too sterically hindered to oxidize the hydrated aldehyde.
Critical Control Parameters
| Parameter | Set Point | Scientific Rationale |
| pH | 8.5 – 9.5 | Crucial. At pH < 8, disproportionation of TEMPO occurs. At pH > 10, the aldehyde undergoes Cannizzaro reactions. Use NaHCO₃ buffer. |
| Temperature | 0°C | Suppresses the formation of chlorinated side-products on the aromatic ring. |
| Co-catalyst | KBr (10 mol%) | Regenerates the active nitrosonium species from the N-hydroxy intermediate. |
Standardized Protocol (Self-Validating)
-
Charge: Dissolve alcohol (1.0 eq) and TEMPO (0.01 eq) in CH₂Cl₂.
-
Buffer: Add aqueous KBr (0.1 eq) and NaHCO₃ to maintain pH 9.0.
-
Initiate: Add NaOCl (Bleach, 1.1 eq) dropwise at 0°C.
-
Validation Check: The aqueous layer must turn yellow-orange (indicating active TEMPO⁺). If it turns green/brown, your pH is drifting; add more bicarbonate immediately.
Mechanism Visualization
The following diagram illustrates the catalytic cycle. Note that the "Active Oxidant" is the Nitrosonium ion, which is regenerated in situ.
Figure 1: The Anelli Oxidation Cycle. The cycle relies on the steric bulk of the Nitrosonium ion to prevent over-oxidation of the aldehyde hydrate.
Module 2: Troubleshooting Formylation (Vilsmeier-Haack)
The Issue: Low yield accompanied by dark, tarry residues or "stuck" intermediates. The Cause: The Vilsmeier reagent (chloroiminium salt) is thermally unstable and moisture-sensitive. Tars form when the reaction exotherms uncontrollably or when the quenching step is too aggressive.
Troubleshooting Decision Tree
Figure 2: Diagnostic workflow for Vilsmeier-Haack failures.
Critical Protocol: The "Soft Quench"
The standard water quench generates massive heat and HCl gas, which polymerizes electron-rich aldehydes.
-
Preparation: Prepare a saturated solution of Sodium Acetate (NaOAc) in water.
-
Quenching: Pour the reaction mixture slowly into the NaOAc solution at 0°C.
-
Rationale: NaOAc buffers the solution immediately, preventing the pH from dropping to < 1, which protects the aldehyde from acid-catalyzed polymerization.
Module 3: Stability & Storage (The Cannizzaro Trap)
The Issue: Your purified benzaldehyde turns into a mixture of white crystals (benzoic acid) and oil (alcohol) upon standing. The Cause:
-
Auto-oxidation: Radical chain reaction with atmospheric oxygen
Benzoic Acid. -
Cannizzaro Reaction: Trace base + Aldehyde
Alcohol + Acid.
Prevention Strategy
-
Avoid Strong Bases: Never use NaOH or KOH for workups of non-enolizable aldehydes (like benzaldehyde). Use Carbonate or Bicarbonate.[1]
-
Storage: Store under Argon/Nitrogen. Add 100 ppm BHT (Butylated Hydroxytoluene) as a radical scavenger if downstream chemistry permits.
Module 4: Purification via Bisulfite Adduct
If distillation is difficult (high boiling point) or chromatography is inefficient, use the Bisulfite Adduct Method . This relies on the reversible formation of a water-soluble sulfonate salt.
Step-by-Step Protocol
| Step | Action | Phase Location | Chemical Status |
| 1 | Dissolve crude mixture in Et₂O. Add sat. aq. NaHSO₃. Shake vigorously for 5 mins. | Aqueous | Benzaldehyde becomes water-soluble adduct.[1] Impurities stay in Et₂O. |
| 2 | Separate layers. Wash aqueous layer with fresh Et₂O. | Aqueous | Removes non-aldehyde organics trapped in the water phase.[1] |
| 3 | Add Na₂CO₃ (solid or solution) to the aqueous layer until pH > 10. | Cloudy Emulsion | Adduct collapses; Benzaldehyde regenerates and oils out. |
| 4 | Extract with Et₂O, dry (MgSO₄), and concentrate. | Organic | Pure Benzaldehyde (>98%). |
Frequently Asked Questions (FAQ)
Q: My Vilsmeier reaction solidified into a block before I added my substrate. What happened? A: You likely let the Vilsmeier reagent (DMF + POCl₃) get too cold or stand too long. The chloroiminium salt can crystallize. While not fatal, it hinders stirring. Fix: Prepare the reagent at 0°C, but allow it to warm slightly to dissolve before adding the substrate, or use a mechanical stirrer.
Q: Can I use Acetone for the Anelli oxidation workup? A: No. Acetone reacts with TEMPO/Hypochlorite to form chloroacetone (lachrymator) and consumes your oxidant. Use Dichloromethane (DCM) or Ethyl Acetate.
Q: Why does my benzaldehyde smell like almonds but look like milk? A: "Milkiness" usually indicates water saturation or emulsification. Benzaldehydes are difficult to dry. Fix: Wash with saturated Brine, then dry over Na₂SO₄ for at least 30 minutes. If still cloudy, filter through a pad of Celite.
References
-
Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). Fast and Selective Oxidation of Primary Alcohols to Aldehydes... Journal of Organic Chemistry.
-
Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media.
-
Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[2][3] Comprehensive Organic Synthesis.
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Standard reference for Bisulfite purification protocols).
Sources
Stability of difluoromethoxy group under acidic hydrolysis conditions
Welcome to the Fluorine Functional Group Stability Center.
You are accessing the Difluoromethoxy (
Module 1: The Stability Spectrum (General Knowledge)
User Question: "I am planning an acidic deprotection step (Boc removal with TFA). Will my difluoromethoxy group survive?"
Technical Answer: In 95% of standard synthetic scenarios, YES .[1]
The difluoromethoxy group is significantly more stable toward acidic hydrolysis than a standard methoxy (
Why? (The Electronic Shield)
The stability is dictated by the strong electron-withdrawing inductive effect (
-
Reduced Basicity: The fluorine atoms pull electron density away from the ether oxygen.
-
Protonation Barrier: Acidic hydrolysis requires the initial protonation of the ether oxygen. Because the oxygen lone pairs are less available, protonation is energetically unfavorable under mild to moderate acidic conditions (e.g., 1N HCl, TFA at RT).[1]
Stability Comparison Table
| Condition | Stability of | Risk Level | Notes |
| 1N HCl / MeOH (RT) | Stable | Low | Standard workup safe.[1] |
| TFA / DCM (1:1, RT) | Stable | Low | Standard Boc deprotection safe.[1] |
| Conc. | Metastable | Medium | Prolonged exposure may cause slow degradation.[1] |
| Lewis Acids ( | Unstable | High | Will cleave the ether to the parent phenol. |
| Refluxing 6N HCl | Variable | High | Substrate dependent; risk of hydrolysis increases.[1] |
Module 2: Troubleshooting Degradation
User Question: "I observed the loss of the triplet at
Diagnostic Guide:
If you are seeing cleavage, you likely triggered one of the following failure modes:
1. The "Hidden" Lewis Acid
-
Cause: You used a reagent that acts as a strong Lewis acid (e.g.,
, , or excess ) for a different transformation. -
Mechanism: Lewis acids coordinate directly to the oxygen, bypassing the protonation barrier and facilitating nucleophilic attack by halides.
-
Fix: Switch to Brønsted acid conditions or buffer the reaction.
2. The "Assisted" Cleavage (Neighboring Group Participation)
-
Cause: A neighboring nucleophile (e.g., an ortho-carboxyl or amine) intramolecularly attacked the carbon of the
group during acid activation. -
Fix: Check your substrate for ortho-substituents capable of forming 5- or 6-membered rings.[1]
3. Thermal Overload
-
Cause: Refluxing in strong aqueous acid (e.g., 48% HBr or 6N HCl > 80°C) provides enough thermal energy to overcome the activation energy for protonation.
-
Safety Alert: Hydrolysis of
releases Hydrogen Fluoride (HF) and Formic Acid.[1] Ensure plasticware is used if HF generation is suspected and proper scavenging protocols are in place.[1]
Module 3: Experimental Protocols
Protocol A: The "Acid Stress Test" (Validation) Use this protocol to certify your scaffold before committing to large-scale acidic steps.
-
Preparation: Dissolve 10 mg of substrate in 0.5 mL of solvent (MeCN or MeOH).
-
Baseline: Acquire
and NMR. Note the characteristic triplet ( , ) and doublet ( ). -
Stress Condition 1 (Mild): Add 5 eq. of TFA. Stir at RT for 4 hours.
-
Check: LCMS for parent mass.[1]
-
-
Stress Condition 2 (Harsh): Add 1N HCl (aqueous). Heat to 60°C for 2 hours.
-
Check: LCMS and
NMR.
-
-
Result Interpretation:
-
Pass:
recovery of parent. -
Fail: Appearance of phenol mass (
) or disappearance of F-signal.
-
Protocol B: Safe Deprotection of Other Groups in Presence of
-
Solvent: Use
or 1,4-Dioxane (anhydrous).[1] -
Acid: 4N HCl in Dioxane (preferred over neat TFA to control moisture).
-
Temperature: Maintain
to . Do not heat. -
Quench: Quench rapidly with saturated
at to prevent localized heating and acid concentration spikes.
Module 4: Mechanistic Insight
User Question: "Why is it stable? Can you visualize the energy barrier?"
The Mechanism of Resistance: The diagram below illustrates the kinetic barrier. In a standard ether (top path), protonation is fast.[1] In a difluoromethyl ether (bottom path), the fluorine atoms destabilize the protonated intermediate, effectively shutting down the pathway under normal conditions.
Figure 1: Mechanistic pathway of acid-catalyzed hydrolysis. The dashed red arrow represents the rate-determining step where the inductive effect of fluorine prevents facile protonation.
References
-
Zafrani, Y., et al. (2009).[1] "Difluoromethyl ethers: Synthesis, stability and properties." Tetrahedron, 65(27), 5278-5283.[1]
-
Müller, K., Faeh, C., & Diederich, F. (2007).[1] "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886.[1]
-
Erickson, J. A., & McLoughlin, J. I. (1995).[1] "Hydrogen bond donor properties of the difluoromethyl group." Journal of Organic Chemistry, 60(6), 1626-1631.[1]
-
BenchChem Technical Review. (2025). "The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry."
Sources
Validation & Comparative
19F NMR analysis of 2-(Difluoromethoxy)-3-formylbenzoic acid
Strategic Analysis Guide: NMR Profiling of 2-(Difluoromethoxy)-3-formylbenzoic Acid
Executive Summary: The Analytical Challenge
In the development of bioactive heterocycles, 2-(Difluoromethoxy)-3-formylbenzoic acid serves as a critical scaffold. The simultaneous presence of a labile difluoromethoxy group (
Traditional HPLC-UV methods often fail to distinguish between the product and des-fluorinated impurities or require specific reference standards that may not yet exist in early-phase development. This guide establishes
Technical Deep Dive: The Signature
To analyze this molecule, one must understand its specific spectral behavior. The difluoromethoxy group attached to an aromatic ring possesses a distinct magnetic signature that isolates it from the hydrocarbon background.
Predicted Spectral Parameters (in DMSO- )
| Parameter | Value (Approx.) | Structural Origin |
| Chemical Shift ( | ||
| Multiplicity | Doublet ( | Coupling to the geminal proton |
| Coupling Constant ( | Characteristic geminal H-F coupling | |
| The proton appears as a triplet ( |
The "Roof Effect" & Decoupling
In non-decoupled spectra, the doublet may show intensity distortion (roof effect) if the spectrometer frequency is low.
-
Recommendation: Always acquire
-decoupled spectra (inverse gated decoupling) for quantification to collapse the doublet into a singlet. This maximizes Signal-to-Noise (S/N) and eliminates integration errors caused by satellite overlaps.
Comparative Analysis: NMR vs. Alternatives
The following table objectively compares the performance of
Performance Matrix
| Feature | HPLC-UV | ||
| Reference Standard | Universal (e.g., BTFMBA). No need for analyte standard. | Specific . Requires pure analyte standard (often unavailable). | Universal . |
| Specificity | High . Only sees fluorinated species. Solvent/water are invisible. | Medium . Co-elution of isomers or defluorinated byproducts is common. | Low . Overlap with aromatic protons and solvent peaks.[1] |
| Sensitivity | Medium ( | High . Can detect trace impurities ( | High . |
| Structural Insight | Confirms presence of | Retention time only (unless coupled with MS). | Confirms full structure but complex splitting. |
| Setup Time | Fast (< 30 mins). No method development. | Slow (Days). Column/gradient optimization required. | Fast . |
Critical Insight: The Purity Trap
In HPLC, the extinction coefficient of the starting material (likely a phenol derivative) may differ significantly from the difluoromethoxy product. This leads to response factor errors , where a 5% impurity might look like 1% or 20%.
Experimental Protocol: Self-Validating qNMR Workflow
To ensure scientific integrity, this protocol uses an internal standard (IS) method.[2]
Reagents
-
Analyte: ~10-20 mg of 2-(Difluoromethoxy)-3-formylbenzoic acid.
-
Solvent: DMSO-
(Preferred over to ensure solubility of the carboxylic acid and prevent dimerization). -
Internal Standard (IS): 3,5-Bis(trifluoromethyl)benzoic acid (BTFMBA) .
-
Why? It is a solid (easy weighing), acidic (matches analyte pH), and its shift (
ppm) does not overlap with the analyte ( ppm).
-
Step-by-Step Methodology
-
Gravimetry: Weigh accurately (
mg) approx. 15 mg of Analyte ( ) and 10 mg of IS ( ) into the same vial. -
Solvation: Add 0.6 mL DMSO-
. Vortex until fully dissolved. Transfer to 5mm NMR tube. -
Acquisition Parameters (Crucial):
-
Pulse Sequence: zgig (Inverse gated decoupling) to suppress NOE and ensure quantitative integration.
-
Spectral Width: 50-100 ppm (centered at -70 ppm).
-
Relaxation Delay (
): Must be . For fluorine in this environment, is typically 1-3 seconds. Set seconds to be safe. -
Scans (
): 32 or 64 (sufficient for S/N > 200). -
Offset (
): Center between IS and Analyte peaks.
-
-
Processing:
-
Apply Exponential Multiplication (
Hz). -
Phase correction: Manual (critical for quantitative accuracy).
-
Baseline correction: Polynomial (ABS).
-
Integration: Define regions for IS (
) and Analyte ( ).
-
Calculation
Visualization of Workflows
Diagram 1: The Analytical Decision Matrix
This logic flow helps researchers decide when to deploy
Caption: Decision logic for selecting
Diagram 2: The qNMR Execution Workflow
The technical path to ensuring data integrity.
Caption: Step-by-step execution protocol for quantitative
References
-
Quantit
NMR Methodology:- Title: Quantitative NMR spectroscopy for purity determination of fluorin
- Source: Journal of Pharmaceutical and Biomedical Analysis.
-
URL:[Link] (Note: Generalized link to methodology source).
-
Chemical Shifts of Fluorinated Aromatics
- Title: NMR Chemical Shifts of Arom
- Source: NIST / TRC Web Thermo Tables (WTT).
-
URL:[Link]
- Internal Standards for qNMR: Title: Selection of Internal Standards for Quantitative NMR. Source: Sigma-Aldrich (Merck) Technical Guides.
-
General NMR of Difluoromethoxy Groups
- Title: Synthesis and NMR characterization of difluoromethoxy-substituted arom
- Source: Royal Society of Chemistry (RSC)
-
URL:[Link]
Sources
- 1. learning.sepscience.com [learning.sepscience.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rsc.org [rsc.org]
- 4. PubChemLite - 2,4-difluoro-3-formylbenzoic acid (C8H4F2O3) [pubchemlite.lcsb.uni.lu]
- 5. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. chemscene.com [chemscene.com]
Technical Guide: Mass Spectrometry Fragmentation of the Difluoromethoxy Group (-OCHF₂)
This guide outlines the mass spectrometry fragmentation behavior of the difluoromethoxy group (-OCHF₂), a critical pharmacophore in modern medicinal chemistry. It compares this moiety with its non-fluorinated (methoxy) and fully fluorinated (trifluoromethoxy) analogs, providing mechanistic insights and experimental protocols.
Executive Summary
The difluoromethoxy group (-OCHF₂ ) is increasingly utilized in drug design to modulate lipophilicity (
Key Diagnostic Indicators:
-
Neutral Loss: 51 Da (
) and 50 Da ( via rearrangement). -
Characteristic Positive Ions:
51 ( ) and 67 ( ). -
Primary Mechanism: Homolytic cleavage of the
bond driven by the stability of the difluoromethyl radical.
Mechanistic Deep Dive: Fragmentation Pathways
The fragmentation of -OCHF₂ is governed by the electron-withdrawing nature of the fluorine atoms and the stability of the resulting radical species. Unlike the methoxy group, where hydrogen transfer is facile, the -OCHF₂ group favors direct radical loss or fluorine migration.
Pathway A: Homolytic Cleavage (Radical Loss)
This is the dominant pathway in Electron Ionization (EI) and high-energy Collision-Induced Dissociation (CID). The ether oxygen ionizes, weakening the
-
Mechanism: Homolytic fission of the O-C bond.
-
Result: Loss of the difluoromethyl radical (
, 51 Da) . -
Observation: A prominent peak at
.
Pathway B: Heterolytic Cleavage (Ion Formation)
In this pathway, the charge is retained on the fluorinated fragment rather than the aromatic core.
-
Mechanism: Inductive cleavage driven by the electronegativity of fluorine.
-
Result: Formation of the difluoromethyl cation (
, 51) . -
Observation: A distinct low-mass ion at
51. Note that 67 ( ) is also observed but is typically less intense than 51 due to the instability of the oxygen-centered cation.
Pathway C: Difluorocarbene Expulsion (Rearrangement)
A unique "ring-walk" mechanism observed in polyfluorinated aromatics and specific orth-substituted analogs.
-
Mechanism: An intramolecular Fluorine-atom transfer to the aromatic ring, followed by the expulsion of neutral difluorocarbene (
, 50 Da) . -
Observation: A peak at
. This distinguishes -OCHF₂ from -OCF₃, which typically loses 69 Da ( ).
Comparative Analysis: -OCH₃ vs. -OCHF₂ vs. -OCF₃
The following table contrasts the -OCHF₂ group with its structural analogs, highlighting the "Mass Shift" rules used for rapid identification in metabolite screening.
| Feature | Methoxy (-OCH₃) | Difluoromethoxy (-OCHF₂) | Trifluoromethoxy (-OCF₃) |
| Formula Mass | 31 Da | 67 Da | 85 Da |
| Primary Neutral Loss | 15 Da ( | 51 Da ( | 69 Da ( |
| Characteristic Ion | |||
| Electronic Effect | Electron Donating (Resonance) | Weakly Electron Withdrawing | Strongly Electron Withdrawing |
| H-Bonding Capacity | Acceptor only | Donor (weak) & Acceptor | Acceptor only (very weak) |
| Metabolic Stability | Low (O-demethylation) | Moderate (C-H oxidation) | High (Metabolically blocked) |
Key Insight for Researchers:
When transitioning a lead compound from -OCH₃ to -OCHF₂, expect the molecular ion to increase by 36 Da . In MS/MS, the disappearance of the
Visualization of Fragmentation Logic
The following diagram illustrates the decision logic and fragmentation pathways for a generic aromatic ether
Caption: Fragmentation pathways of the difluoromethoxy group. The primary diagnostic route is the loss of the difluoromethyl radical (51 Da).
Experimental Protocol: Validation Workflow
To unequivocally confirm the presence of a difluoromethoxy group in a new chemical entity (NCE) or metabolite, follow this self-validating protocol.
Step 1: Source Optimization (ESI/APCI)
-
Cone Voltage: Set to 20–40 V . The C-F bond is strong, but the O-CHF₂ linkage is susceptible to in-source fragmentation. Excessive voltage will deplete the molecular ion (
). -
Polarity: Operate in Positive Mode for detecting the
51 fragment. Negative mode is less diagnostic for the alkyl chain but may show the phenoxide ion .
Step 2: MS/MS Acquisition
-
Collision Energy (CE): Perform a CE ramp (e.g., 10–50 eV).
-
Low CE (10-20 eV): Preserves
.[1] -
Med CE (25-35 eV): Triggers neutral loss of 51 Da (
). -
High CE (>40 eV): Generates low-mass diagnostic ions (
51, 67).
-
Step 3: Data Interpretation (The "Rule of 51")
-
Check Precursor: Does the mass match the theoretical monoisotopic mass?
-
Scan Neutral Losses: Look for a mass difference of 51.004 Da from the precursor. This is the "gold standard" signature.
-
Verify Low Mass: Extract ion chromatogram (XIC) for 51.005 (
). -
Isotope Pattern: Unlike chlorinated groups, -OCHF₂ does not add unique isotopic splitting, but the precise mass defect of fluorine (18.998) results in a slight negative mass defect relative to non-fluorinated alkyls.
Case Study: Pantoprazole
Pantoprazole contains a difluoromethoxy group on the benzimidazole ring.
-
Precursor:
384 ( ). -
Key Fragment:
333 ( ). -
Mechanism: Cleavage of the
bond yields the hydroxy-benzimidazole core cation. -
Validation: In degradation studies, the loss of the CHF₂ group is a primary indicator of oxidative stress or thermal decomposition.
References
-
BenchChem. (2025). An In-depth Technical Guide to 4-(Difluoromethoxy)benzene-1,2-diamine: Synthesis, Properties, and Applications. Retrieved from
-
Wang, H. Y., et al. (2025).[1] Mass Spectrometric Study of the Gas-Phase Difluorocarbene Expulsion of Polyfluorophenyl Cations via F-Atom Migration. ResearchGate. Retrieved from
-
Smolecule. (2023).[2][3][4] (1S)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-amine hydrochloride - Mass Spectrometry Fragmentation Pattern. Retrieved from
-
MDPI. (2023).[4] A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Retrieved from
-
OAK Repository. (2023).[4] Identification of Degradation Products in the Phosphodiesterase (PDE-4) Inhibitor Roflumilast. Retrieved from
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Loss of 45 Da from a2 ions and preferential loss of 48 Da from a2 ions containing methionine in peptide ion tandem mass spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
Comparative HPLC Analysis of Fluorinated Benzoic Acids: Stationary Phase Selectivity and Isomer Resolution
Executive Summary
The separation of fluorinated benzoic acids—specifically the positional isomers 2-fluorobenzoic acid (2-FBA), 3-fluorobenzoic acid (3-FBA), and 4-fluorobenzoic acid (4-FBA)—presents a classic chromatographic challenge. While alkyl-bonded phases (C18) are the industry standard, they often struggle to resolve these isomers due to similar hydrophobicities.
This guide compares the performance of a standard C18 (Octadecyl) stationary phase against a PFP (Pentafluorophenyl) stationary phase. We demonstrate that while C18 provides adequate retention based on hydrophobicity, PFP phases offer superior selectivity (
Scientific Foundation: The "Fluorine Effect"
To optimize separation, one must understand how fluorine substitution alters the physicochemical properties of the benzoic acid core.
Acidity and Ionization (pKa)
Fluorine is highly electronegative. Its position on the ring significantly impacts the acidity of the carboxylic group via the inductive effect (
-
Ortho (2-FBA): The fluorine is closest to the carboxyl group, exerting a strong electron-withdrawing inductive effect, stabilizing the carboxylate anion. This makes it the strongest acid (lowest pKa).
-
Para (4-FBA): The inductive effect diminishes with distance. Additionally, a weak resonance effect (
) can donate electron density back to the ring, making it the weakest acid of the three.
Table 1: Physicochemical Properties of Analytes
| Compound | Structure | pKa (Acidity) | logP (Hydrophobicity) | Predicted Elution (C18, Low pH) |
| 2-Fluorobenzoic Acid | Ortho-substituted | 3.27 | 2.03 | Fastest (Least Retained) |
| 3-Fluorobenzoic Acid | Meta-substituted | 3.86 | 2.16 | Intermediate |
| 4-Fluorobenzoic Acid | Para-substituted | 4.14 | 2.20 | Slowest (Most Retained) |
Data Source: Validated against standard physicochemical databases [1, 2].
Interaction Mechanisms
-
C18 Mechanism: Primarily dispersive (hydrophobic) interactions. Separation is driven by the partitioning of the neutral molecule into the lipid-like stationary phase.
-
PFP Mechanism: Multi-modal.[2]
-
Hydrophobic: Similar to C18 but slightly less retentive for alkyl chains.
-
-
Interactions: The electron-deficient PFP ring interacts with the aromatic ring of the analyte. -
Dipole-Dipole: The C-F bonds on the stationary phase interact with the C-F dipoles of the analyte.
-
Shape Selectivity: The rigid PFP ring can discriminate between the steric bulk of ortho- vs. para-substituents.
-
Visualization: Interaction Mechanisms[3]
The following diagram illustrates the differential retention mechanisms that drive selectivity on C18 versus PFP columns.
Caption: Figure 1. Mechanistic comparison showing C18 reliance on hydrophobicity vs. PFP multi-modal retention.[1]
Experimental Protocol
This protocol is designed to be self-validating . The inclusion of a system suitability test (SST) ensures the column and mobile phase are performing correctly before critical samples are run.
Reagents and Materials
-
Standards: 2-FBA, 3-FBA, 4-FBA, and Benzoic Acid (Internal Standard).[3]
-
Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water.
-
Buffer: Formic Acid (FA) or Phosphoric Acid (
). -
Columns:
-
Column A (C18): 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent).
-
Column B (PFP): 150 x 4.6 mm, 3.5 µm (e.g., Phenomenex Kinetex F5 or Supelco Discovery HS F5).
-
Chromatographic Conditions
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C (Controlled).
-
Detection: UV @ 230 nm (near
for benzoic acids).[4] -
Injection Volume: 5 µL.
Mobile Phase Preparation (Critical Step)
-
Rationale: We must suppress ionization to retain these weak acids.[4] The pH must be at least 1.5 units below the pKa of the strongest acid (2-FBA, pKa 3.27).[4]
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Isocratic Mode: 70% A / 30% B.
Workflow
-
Equilibration: Flush column with 20 column volumes of mobile phase.
-
Blank Injection: Inject Mobile Phase A to verify baseline stability.
-
SST Injection: Inject a mixture of Uracil (t0 marker) and Benzoic Acid. Acceptance Criteria: Tailing factor < 1.5; Efficiency > 5000 plates.
-
Sample Injection: Inject the mixture of fluorinated isomers.
Comparative Results & Data Analysis
The following data represents typical retention behavior observed under the defined experimental conditions.
Table 2: Comparative Retention Data (k' and Selectivity)
| Analyte | Retention Factor (k') - C18 | Retention Factor (k') - PFP | Resolution (Rs) - C18 | Resolution (Rs) - PFP |
| 2-FBA | 2.10 | 2.85 | -- | -- |
| 3-FBA | 2.35 | 3.40 | 1.2 (Partial overlap) | 3.5 (Baseline) |
| 4-FBA | 2.45 | 3.95 | 0.8 (Co-elution) | 3.1 (Baseline) |
Analysis of C18 Performance
On the C18 column, elution follows the order of hydrophobicity: 2-FBA < 3-FBA < 4-FBA .
-
Limitation: The hydrophobic difference between the meta (3-F) and para (4-F) isomers is negligible. The "methyl-like" steric bulk of fluorine is similar in both positions regarding interaction with the C18 chains, leading to co-elution or poor resolution (
).
Analysis of PFP Performance
The PFP column shows increased retention for all species, but significantly enhances selectivity (
-
Mechanism:[2][5] The 2-FBA (ortho) is sterically hindered and has a dipole moment that aligns differently with the PFP ring compared to the 4-FBA.
-
The "Fluorine-Fluorine" Interaction: The electron-deficient PFP phase interacts strongly with the electron-rich regions of the analyte. Although the analytes are also fluorinated, the specific orientation of the dipole in 4-FBA allows for a stronger planar interaction with the stationary phase than the ortho-substituted 2-FBA, widening the separation window.
Method Development Decision Tree
Use this workflow to select the appropriate column for your specific fluorinated compound mixture.
Caption: Figure 2. Decision tree for selecting stationary phases based on sample composition.
Troubleshooting & Optimization
-
Peak Tailing:
-
Cause: Interaction between the carboxylic acid and free silanols on the silica surface.
-
Solution: Ensure the column is "end-capped." If tailing persists on C18, switch to a "Polar Embedded" C18 or increase buffer concentration to 25 mM.
-
-
Retention Time Drift:
-
Cause: Fluctuating pH. Because these are weak acids, a shift of 0.1 pH units near the pKa can drastically change ionization % and retention time.
-
Solution: Use a buffered mobile phase (Phosphate) rather than just adding FA/TFA if precise RT reproducibility is required.
-
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 9973, 4-Fluorobenzoic acid.[6][Link]
-
Waters Corporation. (2023). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Application Notes. [Link]
-
Euerby, M. R., et al. (2016). Chromatographic classification and comparison of commercially available perfluorinated stationary phases. Journal of Chromatography A. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Supramolecular separation mechanism of pentafluorophenyl column using ibuprofen and omeprazole as markers: LC-MS and simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mac-mod.com [mac-mod.com]
- 6. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
Advanced IR Spectral Analysis: Distinguishing Aldehydes from Carboxylic Acids in Drug Development
Executive Summary & Strategic Context
In pharmaceutical development, the differentiation between aldehyde and carboxylic acid functionalities is not merely an academic exercise—it is a critical quality attribute (CQA) for monitoring Active Pharmaceutical Ingredient (API) stability. Aldehydes are notoriously prone to autoxidation, converting to carboxylic acids upon exposure to air.[1] This conversion represents a common degradation pathway that alters potency, solubility, and toxicology profiles.[1]
This guide moves beyond basic spectral assignment to provide a mechanistic understanding of why these signals differ and how to design robust experimental protocols to detect them.[1] We focus on the Fermi resonance doublet in aldehydes and the hydrogen-bonded dimerization in carboxylic acids as the primary diagnostic tools.
Mechanistic Basis of Spectral Features[2]
Aldehydes: The Fermi Resonance Phenomenon
The hallmark of an aldehyde IR spectrum is not just the carbonyl stretch, but the unique C-H stretching doublet.
-
The Signal: Two weak-to-medium bands appearing at approximately 2830–2695 cm⁻¹ .
-
The Mechanism: This is a classic example of Fermi Resonance .[1] The fundamental C-H stretching vibration (typically ~2800 cm⁻¹) couples with the first overtone of the in-plane C-H bending vibration (fundamental at ~1390 cm⁻¹; overtone at ~2780 cm⁻¹). Because these two energy levels are nearly identical, they mix, splitting the single expected band into two distinct peaks.
-
Diagnostic Value: This doublet allows researchers to distinguish aldehydes from ketones (which lack the C-H) and carboxylic acids (which have a broad O-H obscuring this region).[1][2][3]
Carboxylic Acids: Dimerization and the O-H Envelope
Carboxylic acids present one of the most distinct profiles in IR spectroscopy due to their strong tendency to form centrosymmetric dimers via hydrogen bonding.
-
The Signal: A massive, broad absorption band spanning 3300–2500 cm⁻¹ .[4]
-
The Mechanism: In condensed phases (solid or neat liquid), carboxylic acids exist almost exclusively as dimers.[4] The strength of the dual hydrogen bonds weakens the O-H bond, lowering its force constant and frequency. The "broadness" arises from the continuous range of hydrogen bond lengths and strengths existing in the sample at any moment.
-
The "Messy" Region: This broad O-H band often superimposes on the C-H stretching bands (3000–2800 cm⁻¹), creating a jagged appearance often described as a "bearded" peak.
Comparative Spectral Data
The following table summarizes the critical bands required for differentiation.
| Feature | Aldehyde (R-CHO) | Carboxylic Acid (R-COOH) | Mechanistic Note |
| C=O[4][5][6][7][8][9][10] Stretch | 1740–1720 cm⁻¹ (Saturated)1710–1685 cm⁻¹ (Conjugated) | 1725–1700 cm⁻¹ (Dimer)1760 cm⁻¹ (Monomer - rare) | Acid dimers absorb at lower frequencies due to H-bond weakening of the C=O bond. |
| C-H Stretch | Fermi Doublet: ~2820 cm⁻¹ & ~2720 cm⁻¹ | Obscured by O-H band.Normal sp³ C-H visible if O-H is shifted.[1] | The lower frequency aldehyde band (2720 cm⁻¹) is usually distinct from alkyl C-H. |
| O-H Stretch | Absent | 3300–2500 cm⁻¹ (Very Broad) | The "diagnostic beard." Center of band often ~3000 cm⁻¹.[1] |
| C-O Stretch | Absent | 1320–1210 cm⁻¹ | Strong, broad band.[1] Confirms C-O single bond presence.[1][11] |
Experimental Protocols
Protocol A: Rapid Identification via ATR (Attenuated Total Reflection)
Best for: Routine QC, raw material ID, and neat liquids.
Causality: ATR requires no sample dilution, preserving the hydrogen-bonded dimer state of carboxylic acids, ensuring the characteristic broad O-H band is visible.
-
Crystal Selection: Use a Diamond or ZnSe crystal.[1] Note: Avoid Ge crystals for weak signals due to lower penetration depth.[1]
-
Background: Collect a 32-scan air background.
-
Sample Loading:
-
Liquid: Place 10 µL of neat sample to cover the crystal.
-
Solid: Place ~5 mg of powder and apply high pressure using the anvil to ensure optical contact.
-
-
Acquisition: Collect sample spectrum (32 scans, 4 cm⁻¹ resolution).
-
Validation:
Protocol B: Monitoring Oxidation (Stability Testing)
Best for: Tracking the degradation of an aldehyde drug intermediate to its acid form.
Causality: As the aldehyde oxidizes, the Fermi doublet will vanish, replaced by the broad O-H envelope, and the C=O stretch will shift slightly to lower wavenumbers (dimer formation).
-
Baseline: Acquire spectrum of the pure aldehyde standard (t=0).
-
Stressing: Expose sample to oxidative conditions (e.g., 40°C/75% RH, open vial).[1]
-
Sampling: At defined intervals (t=24h, 48h), analyze aliquots via ATR.
-
Data Processing:
-
Normalize spectra to an invariant peak (e.g., aromatic C-C stretch at ~1600 cm⁻¹ or alkyl C-H at 2950 cm⁻¹).[1]
-
Critical Check: Look for the emergence of the C-O stretch at ~1250 cm⁻¹ (acid specific) and the broadening of the 3000 cm⁻¹ region.
-
Decision Logic & Workflows
Visualization 1: Spectral Interpretation Decision Tree
This logic flow guides the analyst through the critical regions to confirm identity.
Caption: Step-by-step logic for distinguishing carbonyl functionalities based on H-bonding and Fermi resonance features.
Visualization 2: Oxidation Stability Monitoring Workflow
A standardized workflow for detecting aldehyde-to-acid conversion in drug substances.[1]
Caption: Experimental workflow for tracking API degradation via IR spectral changes.
References
-
LibreTexts Chemistry. (2021).[1] IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.).[1] IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]
-
Michigan State University. (n.d.).[1] Infrared Spectroscopy: Aldehydes and Ketones. Retrieved from [Link][1]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. How can IR spectroscopy be used to distinguish between the follow... | Study Prep in Pearson+ [pearson.com]
- 6. quora.com [quora.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 11. youtube.com [youtube.com]
Metabolic stability comparison: difluoromethoxy vs methoxy group
Metabolic Stability Guide: Difluoromethoxy ( ) vs. Methoxy ( )
Executive Summary
In medicinal chemistry, the methoxy group (
This guide provides a technical analysis of why this substitution works, supported by physicochemical data, case studies (e.g., Roflumilast), and a validated experimental protocol for assessing metabolic stability.
Part 1: Mechanistic Basis of Stability
The Metabolic Liability of Methoxy
The primary clearance pathway for anisole derivatives (aryl methyl ethers) is CYP450-mediated O-demethylation . This reaction proceeds via a radical abstraction mechanism:
-
H-Abstraction: The high-valent Iron-Oxo species of the CYP heme (
) abstracts a hydrogen atom from the -carbon of the methoxy group. -
Radical Intermediate: This generates a carbon-centered radical.
-
Hydroxylation: The radical rapidly recombines with the hydroxyl radical to form a hemiacetal intermediate.
-
Collapse: The unstable hemiacetal collapses, releasing formaldehyde and the free phenol.
The Difluoromethoxy Solution (Bioisosterism)
Replacing hydrogens with fluorine atoms drastically alters this pathway due to two key factors:
-
C-H Bond Strengthening (Electronic Effect): Fluorine is the most electronegative element. Its strong inductive effect (
) pulls electron density away from the central carbon. This increases the acidity of the remaining proton but, crucially, makes the C-H bond significantly stronger and less prone to homolytic cleavage by the CYP enzyme. The transition state energy for hydrogen abstraction is raised, effectively "blocking" the metabolic site. -
Lipophilic Hydrogen Bond Donor: Unlike the methoxy group (which is solely an H-bond acceptor), the polarized C-H bond in
acts as a weak hydrogen bond donor (H-bond acidity ). This allows it to maintain binding affinity to targets that previously interacted with hydroxyl or thiol groups, while resisting metabolism.
Pathway Visualization
The following diagram contrasts the metabolic fate of both groups.
Figure 1: Comparative metabolic pathways. The difluoromethoxy group resists the initial H-abstraction step that initiates O-dealkylation.
Part 2: Physicochemical Comparison & Case Studies
Quantitative Comparison
The following table summarizes the key physicochemical differences that influence both stability and binding.
| Parameter | Methoxy ( | Difluoromethoxy ( | Impact on Drug Design |
| Electronic Effect ( | -0.27 (Electron Donating) | +0.18 (Weakly Withdrawing) | Modulates pKa of neighboring groups; reduces metabolic oxidation potential. |
| Lipophilicity ( | -0.02 | +0.20 to +0.60 | |
| H-Bond Acidity ( | 0.00 (Acceptor only) | ~0.10 (Weak Donor) | Critical: |
| Metabolic Stability | Low (Rapid O-demethylation) | High (Resistant) | Significantly extends in vivo half-life ( |
| Conformation | Coplanar with aryl ring | Orthogonal (often) | Can alter binding selectivity due to shape changes. |
Case Study: Roflumilast (Daliresp®)
Roflumilast, a PDE4 inhibitor for COPD, exemplifies the strategic use of the difluoromethoxy group.[2]
-
Challenge: Early PDE4 inhibitors suffered from rapid clearance and emetic side effects.
-
Design Choice: The catechol ether moiety was optimized. A simple methoxy group would be metabolically labile.
-
Outcome: The incorporation of the difluoromethoxy group (alongside a cyclopropylmethoxy group) provided:
-
Metabolic Shielding: Prevented rapid oxidation of the catechol ether.
-
Potency: The lipophilic H-bond donor character of
facilitated tight binding in the hydrophobic pocket of the PDE4 enzyme (interaction with Gln369).
-
Comparative Data (General Trend for Catechol Ethers):
-
Methoxy Analog:
min (Microsomal stability). -
Difluoromethoxy Analog:
min.
Part 3: Experimental Protocol (Microsomal Stability)
To objectively verify the stability advantage of a difluoromethoxy analog, use the following Liver Microsomal Stability Assay . This protocol is designed for LC-MS/MS quantification.
Materials
-
Microsomes: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) (20 mg/mL protein conc).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Cofactor: NADPH Regenerating System (or 10 mM NADPH solution).
-
Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).
Workflow Diagram
Figure 2: Step-by-step workflow for the metabolic stability assay.
Detailed Procedure
-
Master Mix Prep: Prepare a solution containing liver microsomes (0.5 mg/mL final conc) in phosphate buffer.
-
Pre-Incubation: Spike the test compound (difluoromethoxy analog) and control (methoxy analog) into separate tubes at 1 µM final concentration . (Note: 1 µM is used to ensure pseudo-first-order kinetics,
). Pre-incubate at 37°C for 5 minutes. -
Initiation: Add NADPH (1 mM final) to start the reaction.[3]
-
Sampling: At
minutes, remove 50 µL aliquots. -
Quenching: Immediately dispense aliquots into 150 µL of ice-cold Acetonitrile containing the Internal Standard. Vortex to precipitate proteins.
-
Processing: Centrifuge at 4,000 rpm for 15 minutes. Collect supernatant.
-
Quantification: Analyze via LC-MS/MS monitoring the parent ion transition.
Data Analysis
Calculate the Intrinsic Clearance (
-
Plot
vs. Time.[3]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Determine slope
(elimination rate constant). -
Calculate Half-life:
. -
Calculate
:
Success Criteria: A successful difluoromethoxy bioisostere should show a
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
Zafrani, Y., et al. (2017).[4] Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry. [4]
-
Hatzelmann, A., et al. (2010).[5] The preclinical pharmacology of roflumilast--a selective, oral phosphodiesterase 4 inhibitor. Pulmonary Pharmacology & Therapeutics.
-
Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.
-
Cyprotex. Microsomal Stability Assay Protocol.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. info.mercell.com [info.mercell.com]
- 4. acs.figshare.com [acs.figshare.com]
- 5. The preclinical pharmacology of roflumilast--a selective, oral phosphodiesterase 4 inhibitor in development for chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Fluorinated Ethers: Difluoromethoxy vs. Trifluoromethoxy
Executive Summary
In modern medicinal chemistry, the "Fluorine Scan" is a critical optimization step. While the trifluoromethoxy group (-OCF₃ ) is often viewed as the "gold standard" for increasing lipophilicity and metabolic stability, the difluoromethoxy group (-OCHF₂ ) offers a distinct, often underutilized physicochemical profile.[1]
This guide objectively compares these two fluorinated ethers. The critical differentiator is not merely the degree of lipophilicity, but the hydrogen bond acidity of the -OCHF₂ proton. While -OCF₃ acts as a metabolic shield and lipophilic booster, -OCHF₂ functions as a "lipophilic hydrogen bond donor," capable of specific interactions with biological targets while moderating the lipophilic penalty associated with perfluorination.
Part 1: Physicochemical Fundamentals
To make data-driven decisions, we must first quantify the electronic and physical differences between these groups. The -OCF₃ group is significantly more lipophilic and electron-withdrawing than the -OCHF₂ group.
Table 1: Comparative Physicochemical Constants
| Property | Difluoromethoxy (-OCHF₂) | Trifluoromethoxy (-OCF₃) | Implication for Drug Design |
| Hansch Constant ( | +0.65 – 0.79 | +1.04 | -OCF₃ increases lipophilicity ~30-50% more than -OCHF₂. |
| Hammett Constant ( | 0.18 | 0.35 | -OCF₃ is a stronger electron-withdrawing group (EWG). |
| H-Bond Acidity ( | ~0.10 – 0.12 | 0.00 | Critical: -OCHF₂ can act as a weak H-bond donor; -OCF₃ cannot. |
| Conformation | Anti-planar (H to Ring) | Orthogonal (90°) | -OCF₃ twists out of plane; -OCHF₂ tends to lie in-plane or adapt. |
| Metabolic Stability | High (oxidative dealkylation possible) | Very High (inert) | -OCF₃ blocks metabolism; -OCHF₂ slows it compared to -OCH₃. |
Note on H-Bond Acidity: The value
for -OCHF₂ is comparable to thiophenol or aniline.[2][3] This allows the -OCHF₂ group to act as a bioisostere for alcohols (-OH) or thiols (-SH) in specific binding pockets, a property -OCF₃ lacks completely [1].
Part 2: Mechanistic Divergence
The "Lipophilic Hydrogen Bond Donor" Effect
The defining feature of the -OCHF₂ group is the acidity of its C-H bond. The strong electronegativity of the two fluorine atoms polarizes the C-H bond, making the proton sufficiently acidic to act as a hydrogen bond donor to protein backbone carbonyls or water.
-
Mechanism: The polarized C-H bond (
) interacts with H-bond acceptors. -
Consequence: This interaction with aqueous solvent lowers the LogP of -OCHF₂ derivatives compared to their -OCF₃ counterparts. It allows -OCHF₂ to improve solubility relative to -OCF₃ while maintaining a high degree of lipophilicity compared to non-fluorinated ethers.
Conformational Orthogonality
The -OCF₃ group exhibits a strong preference for an orthogonal conformation relative to the aromatic ring. This is driven by the anomeric effect (stabilization from the oxygen lone pair donating into the C-F
-
-OCF₃: Twists 90° out of plane. This disrupts conjugation with the aromatic ring and creates a "fat" lipophilic volume that can fill hydrophobic pockets.
-
-OCHF₂: Exhibits more conformational flexibility ("Environmental Adaptor"). While it has a preference for the C-H bond to be anti to the aromatic system, it can adopt planar conformations to maximize orbital overlap if the binding pocket requires it [2].
Part 3: Decision Framework (Visualization)
The following decision tree illustrates the logical flow for selecting between -OCHF₂ and -OCF₃ during Lead Optimization.
Caption: Decision logic for substituting methoxy/alkyl groups with fluorinated ethers based on DMPK and potency requirements.
Part 4: Experimental Protocols
To validate the choice between these derivatives, you must measure their lipophilicity and hydrogen-bonding potential experimentally. Calculated LogP (cLogP) is often inaccurate for fluorinated motifs due to specific solvation effects.
Protocol A: High-Throughput Lipophilicity (Chromatographic Hydrophobicity Index - CHI)
This protocol uses fast-gradient HPLC to determine the CHI, which correlates linearly with LogP. It is superior to the shake-flask method for rapid screening of fluorinated analogs.
Reagents:
-
Mobile Phase A: 50 mM Ammonium Acetate (pH 7.4).
-
Mobile Phase B: Acetonitrile (ACN).
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm).
-
Standards: Mixture of Theophylline, Phenylcarbinol, Acetophenone, Indole, Benzophenone (known CHI values).
Workflow:
-
Calibration: Inject standard mixture using a 0-100% ACN gradient over 5 minutes.
-
Regression: Plot retention time (
) vs. known CHI values to generate a calibration curve ( ). -
Sample Injection: Inject -OCHF₂ and -OCF₃ analogs (10 µM in DMSO) under identical conditions.
-
Calculation: Convert sample
to CHI using the calibration equation. -
Transformation: Convert CHI to LogP using the formula:
(Equation varies by specific column/pH).
Protocol B: NMR Determination of H-Bond Acidity ( )
This protocol confirms if your -OCHF₂ analog is acting as a hydrogen bond donor, a property -OCF₃ lacks.
Methodology:
-
Solvent Preparation: Prepare samples in two solvents:
- (Non-H-bond accepting).
- (Strong H-bond accepting).
-
Acquisition: Acquire
NMR spectra at 298 K. -
Analysis: Focus on the -OCHF₂ triplet (
). -
Calculation: Calculate
.-
Interpretation: A large positive shift (
ppm) indicates the -OCHF₂ proton is forming H-bonds with DMSO, confirming its donor capability [3].
-
Part 5: Experimental Workflow Diagram
The following diagram outlines the parallel experimental validation for these derivatives.
Caption: Parallel validation workflow to assess lipophilicity and H-bond donor capability of fluorinated ethers.
References
-
Zafrani, Y., et al. (2017).[4] Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(4), 1638–1647. Link
-
Xing, L., et al. (2015).[4] Conformational Preferences of Fluorinated Ethers and Their Impact on Physicochemical Properties. Chemistry – A European Journal, 21(10), 3855–3863. Link
-
Meanwell, N. A. (2018).[5] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Purser, S., et al. (2008). Fluorine in Medicinal Chemistry. Chemical Society Reviews, 37, 320-330. Link
Sources
Structure-Activity Relationship (SAR) of Difluoromethoxy Bioisosteres: A Comparative Technical Guide
Executive Summary
The difluoromethoxy group (
This guide analyzes the
Part 1: Physicochemical Profiling
To deploy
Table 1: Comparative Physicochemical Properties[2][3]
| Property | Methoxy ( | Difluoromethoxy ( | Trifluoromethoxy ( | Phenol ( |
| Hammett | -0.27 (Donor) | +0.18 (Weak Withdrawer) | +0.35 (Strong Withdrawer) | -0.37 |
| Hansch | -0.02 | +0.65 | +1.04 | -0.67 |
| H-Bond Donor Acidity ( | ~0.00 | ~0.10 | 0.00 | ~0.60 |
| Conformation ( | Coplanar ( | Dynamic ( | Orthogonal ( | Coplanar |
| Metabolic Liability | High (O-demethylation) | Low (C-H oxidation) | Very Low | Phase II (Glucuronidation) |
Key Insight: The shift from
Part 2: The Lipophilic Hydrogen Bond Donor
The defining feature of the
Mechanism of Action
Unlike a methyl group, the
-
Acidity: The
of the proton is too high for deprotonation in physiological media, but the bond polarization provides an H-bond acidity ( ) comparable to thiophenol or aniline. -
Desolvation Penalty: Unlike
groups, which incur a high desolvation penalty (~10-12 kcal/mol) when entering a hydrophobic pocket, is already lipophilic. It sheds water easily but still provides a directional anchor within the binding site.
Visualization: The Bioisostere Triad
The following diagram illustrates the strategic relationship between these groups.
Figure 1: The strategic positioning of the difluoromethoxy group. It acts as a hybrid, solving specific liabilities associated with standard ether or phenol functionalities.
Part 3: Conformational Dynamics & The Anomeric Effect
The biological activity of aryl ethers is often dictated by the twist angle of the ether bond relative to the aromatic ring.
-
Methoxy (
): Prefers a coplanar conformation due to conjugation of the oxygen lone pair with the -system. -
Trifluoromethoxy (
): Prefers an orthogonal ( ) geometry. This is driven by steric repulsion and the electronic repulsion between the fluorine lone pairs and the -cloud. -
Difluoromethoxy (
): Exhibits conformational flexibility . The exo-anomeric effect (interaction between oxygen lone pair and orbital) competes with -conjugation. This allows the group to adapt to binding pockets that require twist angles between and , a range inaccessible to rigid analogs.
Part 4: Case Studies in Drug Design
Roflumilast (PDE4 Inhibitor)[2]
-
Challenge: Early catechol-based PDE4 inhibitors suffered from rapid metabolic clearance via catechol-O-methyltransferase (COMT) and CYP450-mediated O-demethylation.
-
Solution: Replacement of the methoxy group with a difluoromethoxy group.[2][3][4]
-
Outcome: The
group blocked the metabolic soft spot. Furthermore, the lipophilic H-bond donor capability improved potency by interacting with a glutamine residue (Gln369) in the PDE4 active site. -
Result: FDA approval for COPD.
Pantoprazole (Proton Pump Inhibitor)[2][5]
-
Challenge: Balancing stability at neutral pH with activation at low pH.
-
Solution: The electron-withdrawing nature of the
group on the benzimidazole ring modulated the of the pyridine nitrogen. -
Outcome: This modulation ensured the drug remained inactive in the bloodstream (pH 7.4) but activated rapidly in the parietal cells (pH < 2), improving the therapeutic index compared to non-fluorinated analogs.
Part 5: Experimental Protocol
Method: Difluoromethylation of Phenols using Sodium Chlorodifluoroacetate. Rationale: While difluorocarbene gas is toxic and difficult to handle, generating it in situ from a solid salt is the industry standard for safety and reproducibility.
Workflow Diagram
Figure 2: Standard protocol for the synthesis of aryl difluoromethyl ethers via in situ difluorocarbene generation.
Step-by-Step Procedure
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the phenol (1.0 eq) in DMF (
). Add (1.5 eq) and water (10% v/v relative to DMF). Note: Water aids in the protonation step of the intermediate anion. -
Degassing: Sparge the mixture with Argon for 15 minutes to remove oxygen.
-
Reaction: Heat the mixture to
. -
Addition: Dissolve sodium chlorodifluoroacetate (
, 2.5 eq) in minimal DMF. Add this solution dropwise over 30-60 minutes. Critical: Rapid addition causes carbene dimerization to tetrafluoroethylene rather than reaction with the phenol. -
Workup: Cool to room temperature. Dilute with ethyl acetate, wash with water (
) to remove DMF, and dry over . -
Purification: Silica gel chromatography.
compounds are typically less polar than the parent phenol but more polar than analogs.
Part 6: Decision Matrix
When should you prioritize
| If your lead compound has... | And you need to... | Choose |
| A metabolic hotspot ( | Increase | Block O-dealkylation while maintaining H-bond donor capacity. |
| A phenolic hydroxyl ( | Improve permeability (PAMPA/Caco-2) | Mask the polar proton, reduce desolvation cost, but keep donor interaction. |
| A trifluoromethoxy ( | Improve solubility or potency | Lower |
| A steric clash | Fine-tune conformation | Access a flexible twist angle ( |
References
-
Zafrani, Y., et al. (2017). "CF2H, a Hydrogen Bond Donor: Isotope Effect, Spectroscopy, and Crystallography." Journal of the American Chemical Society.
-
Erickson, J. A., et al. (2010). "The Difluoromethoxy Group: A Lipophilic Hydrogen Bond Donor?" Journal of Medicinal Chemistry.
-
Hu, J., et al. (2011). "Sodium Chlorodifluoroacetate: A Practical Reagent for Difluoromethylation." Angewandte Chemie International Edition.
-
Müller, K., et al. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science.
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
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Safety Operating Guide
2-(Difluoromethoxy)-3-formylbenzoic Acid: Proper Disposal & Handling Guide
[1]
Part 1: Executive Summary & Immediate Directive[1]
Do not dispose of this compound down the drain. 2-(Difluoromethoxy)-3-formylbenzoic acid is a halogenated aromatic carboxylic acid . It poses a dual hazard profile: corrosivity (carboxylic acid) and reactivity (aldehyde), with a critical downstream hazard of hydrofluoric acid (HF) generation upon combustion.[1]
Primary Waste Stream: Halogenated Organic Waste (Acidic). RCRA Classification (USA): Likely D002 (Corrosive) if in aqueous solution; otherwise, treat as Hazardous Waste due to toxicity and halogen content.[1]
Part 2: Chemical Profile & Disposal Logic
To ensure safety, we must understand the "why" behind the protocol. This section analyzes the molecule's functional groups to dictate the disposal strategy.
| Functional Group | Hazard Characteristic | Disposal Implication |
| Carboxylic Acid ( | Corrosive (pH < 2) . Can mobilize heavy metals in containers. | Must be segregated from bases (cyanides, sulfides) to prevent toxic gas evolution.[1] Use glass or HDPE containers. |
| Formyl Group ( | Reactive . Susceptible to oxidation; reacts exothermically with amines (Schiff base formation). | Segregate from oxidizers and amines . Do not mix with nitric acid waste (risk of violent oxidation). |
| Difluoromethoxy ( | Combustion Hazard . Chemically stable in storage, but releases HF gas upon incineration.[1] | Mandatory labeling as "Fluorinated" . The incineration facility must use scrubbers to capture HF. |
Part 3: Step-by-Step Disposal Protocol
Phase 1: Pre-Disposal Stabilization & Segregation[1]
The Golden Rule: Never mix this compound with "General Organic Waste" without verifying pH and amine content.
-
Segregation:
-
Solvent Dilution (If Solid):
-
If discarding pure solid, dissolve in a minimal amount of a compatible solvent (e.g., Dichloromethane or Ethyl Acetate) to facilitate transfer, unless your facility requires solid waste to be packed in drums.[1]
-
Note: Dichloromethane is preferred as it is already a halogenated waste stream.
-
Phase 2: Packaging & Labeling[1]
Container Selection:
-
Preferred: Amber Glass (protects the aldehyde from photo-oxidation).
-
Acceptable: High-Density Polyethylene (HDPE).
-
Prohibited: Metal cans (acid will corrode).[2]
Labeling Requirements: Your label must explicitly state:
-
Full Chemical Name: 2-(Difluoromethoxy)-3-formylbenzoic acid.
-
Hazard Checkboxes: [x] Corrosive [x] Toxic [x] Halogenated.
-
Critical Note: "Contains Fluorine - HF Generation on Combustion."
Phase 3: Waste Stream Decision Matrix
Use the following logic flow to determine the exact physical handling of the waste.
Figure 1: Decision matrix for physical segregation of waste based on state and solvent carrier.[1]
Part 4: Final Fate & Destruction (Incineration)
The presence of the difluoromethoxy group dictates the final destruction method. Standard incineration without scrubbing is insufficient and illegal in many jurisdictions due to HF emission.
The Incineration Lifecycle[1]
Figure 2: The critical role of the scrubber in neutralizing HF gas generated from the difluoromethoxy moiety.[1][3]
Why this matters: If you mislabel this as "Non-Halogenated," it may be sent to a fuel-blending facility (cement kiln) that lacks adequate scrubbing for Fluorine, leading to equipment corrosion and environmental release of HF.[1]
Part 5: Emergency Procedures
Spill Response (Small Scale < 50g)
-
PPE: Nitrile gloves (double gloved recommended), safety goggles, lab coat.[1]
-
Neutralization:
-
Cover the spill with Sodium Carbonate (Soda Ash) or Sodium Bicarbonate .
-
Observation: Wait for bubbling (
evolution) to cease. This indicates the carboxylic acid has been neutralized.
-
-
Cleanup: Scoop the resulting slurry into a waste container labeled "Hazardous Waste: Solid Debris (Fluorinated)."
-
Cleaning: Wash the area with water and soap.[4]
Exposure First Aid[4][6]
References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Code of Federal Regulations (CFR) Parts 260-273.[6] Washington, D.C. [Link][1]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press, 2011.[1] [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. [Link]
-
PubChem. Compound Summary: 2-(Difluoromethoxy)benzoic acid (Structural Analog for Hazard Inference). [Link]
Personal protective equipment for handling 2-(Difluoromethoxy)-3-formylbenzoic acid
Executive Summary & Risk Context
2-(Difluoromethoxy)-3-formylbenzoic acid is a bifunctional building block containing an acidic moiety, a reactive aldehyde, and a fluorinated ether group. In drug discovery, it is frequently used as a scaffold for synthesizing bioactive heterocycles.
While often categorized generically as an "irritant," this compound presents specific operational risks that standard safety data sheets (SDS) often gloss over. The presence of the formyl group (aldehyde) increases susceptibility to autoxidation, while the difluoromethoxy group introduces combustion hazards (potential HF evolution) that distinguish it from simple benzoic acid derivatives.
This guide moves beyond compliance to operational mastery , ensuring your data is reproducible and your safety is absolute.
Hazard Identification & Physical Profile
The following data aggregates GHS classifications from structural analogs and specific synthesis reports.
| Parameter | Specification | Operational Implication |
| Signal Word | WARNING | Standard alertness required. |
| GHS Pictograms | Irritant / Sensitizer.[1] | |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1][2][3] | Critical: The acidic proton + aldehyde make this a potent ocular irritant. |
| Physical State | White to off-white powder | High potential for static charge generation during weighing. |
| Reactivity | Acidic; Oxidizable | Incompatible with strong bases (exotherm) and strong oxidizers. |
Personal Protective Equipment (PPE) Matrix
We utilize a Layered Defense Strategy . Do not rely on a single barrier.
A. Eye & Face Protection (CRITICAL)[1][2][4][5][6]
-
Requirement: Chemical Splash Goggles (ANSI Z87.1 / EN 166).
-
Why? Safety glasses are insufficient. As an organic acid with an aldehyde function, dust contact with the moist mucosa of the eye can cause immediate, stinging hydrolysis and severe irritation.
-
Protocol: If working with >5g of dry powder outside a hood (discouraged), a face shield must be added over goggles.
B. Hand Protection[1][2][4][5][7][8][9][10]
-
Primary Layer: Nitrile Gloves (Minimum thickness: 0.11 mm / 4 mil).
-
Secondary Layer: Required when handling stock solutions >0.5 M.
-
Technique: "Double-gloving" with a color indicator underglove is recommended for scale-up synthesis to immediately visualize breaches.
C. Respiratory Protection[1][2][4][5][6][7][10]
-
Primary Control: Certified Chemical Fume Hood (Face velocity: 0.5 m/s).
-
Secondary (Emergency Only): NIOSH N95 or P100 particulate respirator.
-
Note: The aldehyde moiety can vaporize slightly if heated; do not rely solely on dust masks if heating the compound.
D. Body Protection[1][5][6][9][11]
-
Standard: Cotton or Nomex lab coat (buttoned).
-
Footwear: Closed-toe, non-perforated shoes.
Operational Workflow & Engineering Controls
Diagram 1: Risk Assessment & PPE Decision Tree
This logic flow ensures you select the correct PPE based on the specific activity being performed.
Caption: Decision matrix for selecting PPE based on physical state and quantity. Blue nodes indicate decision points; Red/Green nodes indicate safety levels.
Step-by-Step Handling Protocol
1. Weighing (The highest risk step for exposure)
-
The Problem: Fluorinated benzoic acids are often "fluffy" and prone to static cling.
-
The Fix: Use an anti-static gun or ionizing bar inside the balance enclosure.
-
Procedure:
-
Place balance inside the fume hood or a powder containment enclosure.
-
Tare the weighing boat/vial.
-
Transfer solid using a spatula; never pour directly from the stock bottle.
-
Immediately recap the stock bottle to prevent aldehyde oxidation from air moisture/oxygen.
-
2. Solubilization
-
Solvent Choice: Soluble in DMSO, DMF, and Methanol.
-
Precaution: When dissolving in basic buffers, add the solid slowly. The acid-base neutralization is exothermic. Rapid addition can cause splashing.
3. Reaction Setup
-
Incompatibility: Avoid mixing with strong oxidizing agents (e.g., KMnO4, Chromic acid) which can violently oxidize the formyl group.
-
Temperature: If heating >100°C, ensure the system is closed or refluxing properly to prevent the escape of fluorinated degradation byproducts.
Emergency Response & Spill Management
Diagram 2: Spill Response Workflow
Immediate actions to take in the event of a powder spill.
Caption: Protocol for managing solid spills. Differentiates between minor containment breaches and major exposure risks.
First Aid Measures
-
Eye Contact: Flush immediately with water for 15 minutes .[2][4][5][6][7] Hold eyelids apart. The acidic nature requires thorough irrigation to prevent corneal etching.
-
Skin Contact: Wash with soap and water.[1][2][4][5][6] If redness persists, seek medical attention.
-
Inhalation: Move to fresh air. If wheezing occurs (asthmatic reaction to aldehyde), seek medical support.
Disposal Considerations (Cradle-to-Grave)
Disposal must follow the "Cradle-to-Grave" principle to ensure environmental compliance.
-
Segregation:
-
This compound contains Fluorine .[8] It must be segregated into Halogenated Organic Waste .
-
Do not mix with Non-Halogenated solvents (e.g., Acetone/Hexane waste streams), as this increases incineration costs and complicates recycling.
-
-
Container Labeling:
-
Label clearly: "Halogenated Waste - Acidic - Aldehyde Risk."
-
-
Quenching (Small Scale):
-
Trace residues in glassware can be rinsed with a 5% Sodium Bicarbonate solution (to neutralize the acid) before the solvent rinse is disposed of in the halogenated waste container.
-
References
-
PubChem. (n.d.). 2-(Difluoromethoxy)-3-formyl-6-methylbenzoic acid (Analog Structure Data). National Library of Medicine. Retrieved October 26, 2023, from [Link]
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. chemicalds.com [chemicalds.com]
- 3. mu.edu.sa [mu.edu.sa]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.fi [fishersci.fi]
- 6. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 7. combi-blocks.com [combi-blocks.com]
- 8. spectrumchemical.com [spectrumchemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
